Bicyclo[2.2.1]heptane-2-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQYREPFSVCDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941094 | |
| Record name | Bicyclo[2.2.1]heptane-2-carbaldehyde | |
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Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19396-83-9, 3574-54-7 | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19396-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicyclo(2.2.1)heptane-2-carbaldehyde | |
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| Record name | NSC110584 | |
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| Record name | Bicyclo[2.2.1]heptane-2-carbaldehyde | |
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| Record name | Bicyclo[2.2.1]heptane-2-carbaldehyde | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis and Characterization of Bicyclo[2.2.1]heptane-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Bicyclo[2.2.1]heptane-2-carbaldehyde, a key bicyclic aldehyde, presents a fascinating case study in stereochemistry and structural analysis. Its rigid, strained ring system gives rise to distinct endo and exo isomers, the differentiation of which is critical for its application in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive exploration of the analytical techniques employed to elucidate the structure, stereochemistry, and purity of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the strategic rationale behind the experimental design and interpretation. This document is intended to serve as a practical resource, empowering researchers to confidently characterize this and similar bicyclic systems.
The Stereochemical Challenge: Endo vs. Exo Isomerism
The defining structural feature of this compound is the orientation of the carbaldehyde group at the C2 position. This substituent can exist in one of two diastereomeric forms: endo or exo.
-
Endo Isomer: The aldehyde group is oriented towards the six-membered ring of the bicyclic system.
-
Exo Isomer: The aldehyde group is oriented away from the six-membered ring.
This seemingly subtle difference in spatial arrangement has profound implications for the molecule's reactivity, physical properties, and biological activity. Therefore, unambiguous stereochemical assignment is a prerequisite for any meaningful research or development involving this compound.
The following diagram illustrates the conformational relationship between the endo and exo isomers.
Caption: Conformational depiction of endo and exo isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment
NMR spectroscopy is the most powerful and definitive technique for distinguishing between the endo and exo isomers of this compound.[1] The rigid bicyclic framework leads to distinct chemical shifts and, most importantly, characteristic spin-spin coupling constants (J-values) for the protons in each isomer.
Key Diagnostic Regions in the ¹H NMR Spectrum
The stereochemistry is primarily elucidated by analyzing the coupling constants between the aldehydic proton and the adjacent bridgehead and bridge protons.[1]
| Proton | Typical Chemical Shift (ppm) | Key Coupling Constants (Hz) for Stereochemical Determination |
| Aldehydic H (exo) | 9.5 - 10.0 | J(H-C=O, H-2) ≈ 2-4 |
| Aldehydic H (endo) | 9.5 - 10.0 | J(H-C=O, H-2) ≈ 0-2 |
| H-2 (proton at the aldehyde-bearing carbon) | Varies | The multiplicity and coupling to H-1 and H-3 protons are diagnostic. |
| Bridgehead Protons (H-1, H-4) | ~2.5 - 3.0 | Coupling to adjacent protons provides further structural confirmation. |
Expert Insight: The smaller coupling constant between the aldehydic proton and the H-2 proton in the endo isomer is a key differentiating feature. This is due to the dihedral angle between these two protons being close to 90°, which, according to the Karplus equation, results in a minimal coupling constant. In the exo isomer, this dihedral angle is smaller, leading to a larger and more easily observable coupling.
¹³C NMR Spectroscopy
While ¹H NMR is often sufficient for stereochemical assignment, ¹³C NMR provides valuable complementary information, confirming the carbon skeleton and the presence of the carbonyl group.
| Carbon | Typical Chemical Shift (ppm) | Notes |
| C=O (Aldehyde) | ~200 - 205 | Diagnostic for the aldehyde functional group. |
| C-2 | ~50 - 60 | The chemical shift can vary slightly between isomers. |
| Bridgehead (C-1, C-4) | ~40 - 50 | |
| Other Aliphatic Carbons | ~20 - 40 |
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent due to its excellent dissolving power for a wide range of organic compounds.[2] If solubility is an issue, other deuterated solvents such as benzene-d₆, acetone-d₆, or dimethyl sulfoxide-d₆ can be used.[2]
-
Concentration: For ¹H NMR, a concentration of approximately 10 mg of the compound in 0.5 mL of deuterated solvent is recommended.[2] For ¹³C NMR, a higher concentration of around 50 mg in 0.5 mL is preferable to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Sample Preparation:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial until the sample is fully dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and label it clearly.
-
The following diagram outlines the general workflow for NMR analysis.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound.
Characteristic Absorption Bands
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | ~1720 | Strong |
| C-H Stretch (Aldehyde) | ~2820 and ~2720 | Medium (often appear as a pair) |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C-H Bend (Aliphatic) | 1370 - 1470 | Medium |
Expert Insight: A characteristic IR absorption at 1720 cm⁻¹ has been reported for a bicyclo[2.2.1]heptane-2-carboxaldehyde intermediate, which strongly supports the presence of the aldehyde functional group in this bicyclic system.[1] While the C=O stretching frequency is not highly sensitive to the endo/exo stereochemistry, subtle shifts may be observed upon careful comparison of the spectra of pure isomers.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure.
Expected Fragmentation Pattern
Key Fragmentation Pathways:
-
Loss of the formyl radical (-CHO): This would result in a fragment ion at m/z 95.
-
Loss of carbon monoxide (-CO): This would lead to a fragment at m/z 96.
-
Retro-Diels-Alder reaction: This is a characteristic fragmentation pathway for bicyclic systems and would result in the formation of cyclopentadiene (m/z 66) and acrolein (m/z 56).
The following diagram illustrates the predicted fragmentation pathways.
Caption: Predicted mass spectrometry fragmentation pathways.
Experimental Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing this compound, as it allows for the separation of potential impurities and isomers prior to mass analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms) is suitable for separating the isomers.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.
-
Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and all significant fragment ions.
-
Synthesis and Purification: An Overview
A common route for the synthesis of this compound involves the Diels-Alder reaction between cyclopentadiene and acrolein. This reaction typically yields a mixture of the endo and exo isomers, with the endo isomer being the kinetically favored product.
Purification: The separation of the endo and exo isomers can be achieved by fractional distillation or column chromatography on silica gel. The purity of the isolated isomers should be confirmed by GC and NMR analysis.
Conclusion
The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. NMR spectroscopy, with its ability to probe the subtle differences in the spatial arrangement of atoms, stands as the definitive tool for stereochemical assignment. IR spectroscopy provides rapid confirmation of the key functional groups, while mass spectrometry elucidates the molecular weight and fragmentation patterns, further corroborating the proposed structure. By understanding the principles and experimental nuances of these techniques, researchers can confidently and accurately characterize this important bicyclic aldehyde, paving the way for its successful application in their respective fields.
References
spectroscopic data (NMR, IR, MS) of Bicyclo[2.2.1]heptane-2-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of Bicyclo[2.2.1]heptane-2-carbaldehyde
Introduction
This compound, also known as norbornane-2-carboxaldehyde, is a structurally significant organic molecule featuring a rigid bicyclic framework. This conformational rigidity provides a unique scaffold that is integral in the synthesis of complex organic molecules, pharmaceuticals, and materials science.[1] The precise characterization of this molecule is paramount for its application in these fields, ensuring stereochemical purity and structural integrity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone methodologies for the unambiguous elucidation of its structure.
This guide provides a comprehensive overview of the spectroscopic data for this compound. It is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles, field-proven experimental protocols, and a logical workflow for analysis. The synthesis of this molecule often results in a mixture of endo and exo isomers, and the differentiation between these stereoisomers is a critical aspect of its characterization, a challenge effectively addressed by NMR spectroscopy.[2]
Workflow for Spectroscopic Analysis
A systematic approach is crucial for the complete and accurate structural elucidation of this compound. The following workflow outlines the logical progression from sample preparation to final structure confirmation.
References
reactivity and stability of Bicyclo[2.2.1]heptane-2-carbaldehyde
An In-depth Technical Guide to the Reactivity and Stability of Bicyclo[2.2.1]heptane-2-carbaldehyde
Introduction: The Versatile Norbornane Scaffold
This compound, also known as norbornane-2-carboxaldehyde, is a bicyclic organic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its structure is characterized by a rigid [2.2.1] bicyclic (norbornane) framework with a reactive carbaldehyde functional group. This unique three-dimensional architecture imparts significant strain and conformational rigidity, making it a valuable building block for synthesizing complex molecules, pharmaceutical intermediates, and advanced polymers.[1][2] The molecule exists as a mixture of two diastereomers: the endo and exo isomers, which differ in the stereochemical orientation of the aldehyde group. This isomeric relationship is a central theme in its synthesis and reactivity, often dictating the stereochemical outcome of subsequent transformations. This guide provides a comprehensive exploration of the synthesis, reactivity, and stability of this compound, offering field-proven insights for researchers and drug development professionals.
Section 1: Synthesis and Stereochemical Control
The primary and most direct route to the unsaturated precursor, 5-norbornene-2-carboxaldehyde, is the Diels-Alder cycloaddition reaction between cyclopentadiene and acrolein.[2] The saturated this compound is then typically obtained via hydrogenation of this precursor. The stereoselectivity of the Diels-Alder reaction is a critical consideration, as it establishes the endo/exo ratio of the product.
The Diels-Alder Reaction: A Classic Approach
The [4+2] cycloaddition of cyclopentadiene with acrolein is a classic example of the Diels-Alder reaction, a powerful tool for forming six-membered rings.[2][3] Cyclopentadiene is highly reactive in such reactions due to its locked s-cis conformation.[3]
The reaction typically yields a mixture of endo and exo isomers. The endo isomer is generally the kinetic product, favored by secondary orbital interactions between the developing π-system and the carbonyl group of the dienophile. However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance.[4]
Caption: Diels-Alder synthesis of 5-norbornene-2-carboxaldehyde isomers.
The ratio of these isomers can be manipulated by controlling the reaction conditions, such as temperature, solvent, and the use of catalysts.[2][4] Lower temperatures favor the kinetically controlled endo product, while higher temperatures allow for equilibration to the more stable exo product. Studies in ionic liquids have shown an enhancement of the endo selectivity.[4][5]
Alternative Synthetic Routes
While the Diels-Alder reaction is prevalent, other methods for synthesizing the norbornane-2-carboxaldehyde core exist:
-
Hydroformylation: A rhodium-catalyzed hydroformylation of norbornene under high-pressure carbon monoxide and hydrogen, followed by oxidation of the resulting alcohol, provides a direct route to the saturated aldehyde.[1]
-
Epoxidation-Rearrangement: Synthesis from corresponding methylene compounds (e.g., 2-methylenebicyclo[2.2.1]heptane) via epoxidation, followed by a Lewis acid-catalyzed rearrangement (e.g., using boron trifluoride diethyl etherate), can also yield the target aldehyde.[6][7]
Section 2: Chemical Reactivity
The reactivity of this compound is dominated by its aldehyde functional group. The strained, rigid bicyclic framework primarily serves to influence the stereochemical course of these reactions.[2]
Reactions of the Aldehyde Group
The polarized carbon-oxygen double bond of the aldehyde group renders the carbonyl carbon electrophilic and susceptible to a wide array of transformations.[2]
The aldehyde can be readily oxidized to the corresponding Bicyclo[2.2.1]heptane-2-carboxylic acid. Standard oxidizing agents are effective for this transformation.
Caption: General oxidation of the aldehyde to a carboxylic acid.
Experimental Protocol: Swern Oxidation A Swern oxidation offers a mild and efficient method for this conversion, avoiding the harsh conditions of reagents like chromium trioxide.
-
Activator Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) (2.2 eq.) to the cooled solution and stir for 15 minutes.
-
Alcohol Addition: Add a solution of the starting alcohol, Bicyclo[2.2.1]heptane-2-methanol (1.0 eq.), in DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 30-45 minutes.
-
Quenching: Add triethylamine (5.0 eq.) to the reaction mixture, stir for 30 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.
The aldehyde is easily reduced to the primary alcohol, 5-norbornene-2-methanol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2] NaBH₄ is often preferred for its milder nature and ease of handling.
Experimental Protocol: NaBH₄ Reduction
-
Setup: Dissolve this compound (1.0 eq.) in an alcoholic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: Add sodium borohydride (1.1 - 1.5 eq.) portion-wise to the stirred solution, controlling the rate of addition to manage any effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding dilute acid (e.g., 1M HCl) until the effervescence ceases. Remove the solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the alcohol.
The Wittig reaction is a cornerstone transformation for this aldehyde, enabling the formation of a carbon-carbon double bond and the synthesis of vinyl-substituted norbornanes.[6][8] The reaction involves a phosphonium ylide, and the stereochemical outcome (E/Z ratio) of the resulting alkene is highly dependent on the nature of the ylide.[8]
-
Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium salts) typically react rapidly and irreversibly to form a cis-oxaphosphetane, which decomposes to yield the (Z)-alkene as the major product.
-
Stabilized Ylides (containing electron-withdrawing groups) react more slowly and reversibly, allowing for equilibration to the more stable trans-oxaphosphetane, which leads to the (E)-alkene.[8]
Caption: The Wittig reaction converts the aldehyde into an alkene.
The aldehyde readily undergoes condensation reactions with primary amines and their derivatives to form C=N double bonds, yielding products such as imines, oximes, and hydrazones.[9] These reactions are crucial for further functionalization and are often used in the synthesis of complex nitrogen-containing bicyclic systems.[9]
Section 3: Stability, Handling, and Storage
While generally stable under normal temperatures and pressures, proper handling and storage are crucial to maintain the integrity of this compound.[10]
Chemical Stability
The compound is stable but can be sensitive to air, potentially leading to slow oxidation of the aldehyde group to the corresponding carboxylic acid.[1] It is incompatible with strong oxidizing agents.[10]
Safe Handling and Personal Protection
Safety data indicates that the compound causes skin and eye irritation and may cause respiratory irritation.[10][11] Therefore, stringent safety protocols must be followed.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10][12]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Storage Recommendations
To ensure long-term stability and prevent degradation, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration or freezing (under -20°C) is advisable.[13]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[13]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[10][12]
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool, dry place; Freezer (-20°C) for long-term | [10][13] |
| Atmosphere | Inert gas (Argon, Nitrogen) | [13] |
| Incompatibilities | Strong oxidizing agents | [10] |
| Handling | In a well-ventilated fume hood | [10][12] |
| PPE | Safety goggles, gloves, lab coat | [10][12] |
Section 4: Physical and Spectroscopic Properties
This compound is typically a colorless to pale yellow liquid with a characteristic pungent, aldehydic odor.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O | [11] |
| Molecular Weight | 124.18 g/mol | [11] |
| Boiling Point | 75-76 °C at 25 Torr | [14] |
| Density | ~1.11 g/cm³ | [14] |
| Refractive Index | ~1.575 | [14] |
| CAS Number | 19396-83-9 | [11] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is complex due to the bicyclic structure, with characteristic signals for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm) and signals for the bridgehead and bridge protons in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show a distinctive signal for the carbonyl carbon around δ 200 ppm.
-
IR Spectroscopy: The infrared spectrum displays a strong, characteristic C=O stretching absorption band for the aldehyde group, typically found around 1720-1740 cm⁻¹.[11]
Conclusion
This compound is a structurally unique and synthetically versatile building block. Its reactivity is governed by the accessible aldehyde functional group, which undergoes a predictable range of transformations including oxidation, reduction, and carbon-carbon bond formation via the Wittig reaction. The inherent stereochemistry of the endo and exo isomers, largely determined during its synthesis, provides a powerful tool for controlling the three-dimensional structure of target molecules. A thorough understanding of its reactivity, combined with appropriate handling and storage practices, enables researchers to effectively leverage this compound in the development of novel pharmaceuticals and complex organic materials.
References
- 1. Page loading... [guidechem.com]
- 2. 5-Norbornene-2-carboxaldehyde | 5453-80-5 | Benchchem [benchchem.com]
- 3. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ab Initio Study of the Diels-Alder Reaction of Cyclopentadiene with Acrolein in a Ionic Liquid by KS-DFT/3D-RISM-KH Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. aksci.com [aksci.com]
- 11. This compound | C8H12O | CID 86864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. This compound (BLDP-BD145443-5g) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 14. echemi.com [echemi.com]
An In-Depth Technical Guide to Bicyclo[2.2.1]heptane-2-carbaldehyde: Synthesis, Properties, and Applications
Introduction
The bicyclo[2.2.1]heptane, commonly known as the norbornane scaffold, is a rigid, strained bicyclic hydrocarbon that has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its unique three-dimensional structure provides a conformationally restricted framework, allowing for the precise spatial arrangement of functional groups. This attribute is particularly valuable in drug design for optimizing ligand-receptor interactions. This guide focuses on a key derivative, Bicyclo[2.2.1]heptane-2-carbaldehyde, providing a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and applications for researchers, scientists, and drug development professionals.
Chemical Identifiers [1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 19396-83-9 |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| Synonyms | Bicyclo[2.2.1]heptane-2-carboxaldehyde, 2-Norbornanecarboxaldehyde, 2-Formylbicyclo[2.2.1]heptane |
Synthetic Methodologies
The synthesis of this compound can be approached through several strategic routes. The most common and efficient methods involve the construction of the bicyclic core via a Diels-Alder reaction, followed by functional group manipulation to introduce the aldehyde.
Method 1: Diels-Alder Cycloaddition followed by Oxidation
This two-step approach is a robust and widely utilized method for preparing this compound and its derivatives.
Step 1: Diels-Alder Reaction of Cyclopentadiene and Acrolein
The cornerstone of this synthesis is the [4+2] cycloaddition between cyclopentadiene (the diene) and acrolein (the dienophile) to form bicyclo[2.2.1]hept-5-ene-2-carbaldehyde.[2] This reaction is known for its high stereoselectivity, predominantly yielding the endo isomer due to secondary orbital interactions.[3][4]
Experimental Protocol: Synthesis of bicyclo[2.2.1]hept-5-ene-2-carbaldehyde
-
Reactant Preparation: Freshly crack cyclopentadiene dimer at ~180 °C and collect the monomer by distillation. Ensure the acrolein is inhibitor-free.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentadiene (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Dienophile: Cool the solution to 0 °C in an ice bath. Add acrolein (1.1 eq) dropwise to the cyclopentadiene solution over 30 minutes with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality of Experimental Choices:
-
Freshly Cracked Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature. Cracking the dimer immediately before use ensures a high concentration of the monomeric diene, maximizing the yield of the Diels-Alder adduct.
-
Control of Temperature: The Diels-Alder reaction is exothermic. Initial cooling to 0 °C helps to control the reaction rate and prevent polymerization of the reactants, particularly acrolein.
-
Inert Atmosphere: While not strictly necessary for all Diels-Alder reactions, an inert atmosphere prevents potential side reactions, especially if the reactants or products are sensitive to oxidation.
Caption: Diels-Alder reaction of cyclopentadiene and acrolein.
Step 2: Catalytic Hydrogenation
The unsaturated aldehyde obtained from the Diels-Alder reaction is then reduced to the saturated this compound.
Experimental Protocol: Hydrogenation
-
Catalyst Preparation: In a hydrogenation vessel, suspend 5% Palladium on Carbon (Pd/C) (1-2 mol%) in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Substrate: Add the bicyclo[2.2.1]hept-5-ene-2-carbaldehyde (1.0 eq) to the suspension.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-3 atm). Stir the mixture vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.
Method 2: Oxidation of Bicyclo[2.2.1]heptan-2-ylmethanol
An alternative route involves the oxidation of the corresponding primary alcohol, bicyclo[2.2.1]heptan-2-ylmethanol. This is particularly useful if the alcohol is readily available or synthesized through other means. The Swern oxidation is a mild and efficient method for this transformation.[5][6]
Experimental Protocol: Swern Oxidation [7][8]
-
Activator Preparation: In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of bicyclo[2.2.1]heptan-2-ylmethanol (1.0 eq) in DCM dropwise. Stir the mixture for 30-60 minutes at -78 °C.
-
Quenching: Add triethylamine (5.0 eq) dropwise, which will result in the formation of a precipitate. Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography or distillation.
Causality of Experimental Choices:
-
Low Temperature: The Swern oxidation requires cryogenic temperatures (-78 °C) to control the formation and stability of the reactive intermediates (chlorosulfonium salt and ylide), preventing side reactions and decomposition.
-
Order of Addition: The specific order of reagent addition is critical for the success of the reaction. The alcohol is added after the formation of the activated DMSO species.
-
Triethylamine as a Base: Triethylamine acts as a non-nucleophilic base to deprotonate the intermediate and facilitate the elimination reaction that forms the aldehyde.
Caption: Workflow for the Swern oxidation.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | PubChem[1] |
| Molecular Weight | 124.18 g/mol | PubChem[1] |
| Appearance | Colorless liquid | - |
| Boiling Point | 75-76 °C @ 25 Torr | Echemi[9] |
| Density | 1.11 g/cm³ | Echemi[9] |
| XLogP3 | 1.7 | PubChem[1] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is complex due to the rigid bicyclic system and the presence of diastereotopic protons. Key signals include a downfield singlet or doublet for the aldehydic proton (CHO) around 9.5-10.0 ppm. The bridgehead protons typically appear as broad multiplets. The remaining methylene and methine protons of the bicyclic core resonate in the upfield region (1.0-3.0 ppm) with complex splitting patterns due to spin-spin coupling.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde in the range of 200-205 ppm. The carbons of the bicyclic framework will appear in the aliphatic region (20-55 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde, typically found around 1720-1740 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons of the ring system are observed around 2850-3000 cm⁻¹.[1]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 124. Subsequent fragmentation patterns can provide further structural information.[1]
Applications in Research and Drug Development
The rigid bicyclo[2.2.1]heptane scaffold is considered a "privileged" structure in medicinal chemistry.[10] Its conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. This compound serves as a versatile building block for introducing this valuable scaffold into more complex molecules.
1. Scaffold for Bioactive Molecules:
The bicyclo[2.2.1]heptane core is present in a number of approved drugs, highlighting its utility in pharmaceutical design. While not all are directly derived from the carbaldehyde, the presence of this scaffold in drugs like the antipsychotic Lurasidone and the anticholinergic Biperiden underscores its therapeutic potential.[10] The aldehyde functional group in this compound provides a reactive handle for further chemical modifications, such as reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions to generate a wide array of derivatives for biological screening.
2. Fragment-Based Drug Discovery (FBDD):
The relatively small size and well-defined three-dimensional shape of this compound make it an attractive fragment for FBDD campaigns. Researchers can screen this and related fragments against a protein target to identify initial binding interactions. The aldehyde group can then be used to elaborate the fragment into a more potent lead compound.
3. Synthesis of Novel Materials:
The unique structural and stereochemical properties of bicyclo[2.2.1]heptane derivatives make them interesting monomers for polymerization reactions. The aldehyde functionality can be transformed into other polymerizable groups, leading to the creation of novel polymers with tailored thermal and mechanical properties.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis is well-established, primarily through the robust Diels-Alder reaction, and its rigid three-dimensional structure makes it a highly sought-after building block in drug discovery and materials science. The aldehyde functionality provides a convenient point for chemical diversification, enabling access to a wide range of derivatives. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists aiming to leverage the unique attributes of the bicyclo[2.2.1]heptane scaffold in their work.
References
- 1. This compound | C8H12O | CID 86864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ab Initio Study of the Diels-Alder Reaction of Cyclopentadiene with Acrolein in a Ionic Liquid by KS-DFT/3D-RISM-KH Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
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- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
A Comprehensive Technical Guide to the Synthesis of Bicyclo[2.2.1]heptane-2-carbaldehyde
Abstract
Bicyclo[2.2.1]heptane-2-carbaldehyde, a key bicyclic aldehyde, serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and fragrances. Its rigid, sterically defined framework provides a unique scaffold for stereocontrolled transformations. This technical guide offers an in-depth review of the principal synthetic methodologies for accessing this valuable compound. We will explore the intricacies of the Diels-Alder reaction, oxidation of the corresponding alcohol, and modern catalytic approaches such as hydroformylation. The discussion will emphasize the underlying mechanistic principles, experimental considerations, and the rationale behind procedural choices to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of its synthesis.
Introduction: The Strategic Importance of this compound
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a recurring motif in natural products and medicinally relevant compounds. The introduction of a carbaldehyde functional group at the C-2 position unlocks a wealth of synthetic possibilities. The aldehyde can undergo a variety of transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions, all while maintaining the rigid bicyclic core that can effectively transmit stereochemical information.[1] This guide will focus on the most reliable and scalable methods for the synthesis of this compound, providing both theoretical and practical insights.
The Diels-Alder Approach: A Classic and Efficient Route
The [4+2] cycloaddition between cyclopentadiene and a suitable dienophile is arguably the most direct and widely employed method for constructing the bicyclo[2.2.1]heptene skeleton.[2][3] Subsequent functional group manipulation then yields the target aldehyde.
Mechanism and Stereoselectivity
The Diels-Alder reaction of cyclopentadiene with acrolein directly furnishes bicyclo[2.2.1]hept-5-ene-2-carbaldehyde.[3] A key feature of this reaction is its adherence to the "endo rule," which dictates that the dienophile's substituent (in this case, the aldehyde group) preferentially occupies the endo position in the transition state, leading to the endo isomer as the major product. This preference is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the carbonyl group of the dienophile.
Diagram 1: Diels-Alder Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Diels-Alder reaction followed by hydrogenation.
Experimental Protocol: Diels-Alder Reaction and Subsequent Hydrogenation
The following protocol is a representative example of the synthesis of bicyclo[2.2.1]hept-5-ene-2-carbaldehyde.
Step 1: Diels-Alder Reaction
-
Freshly crack dicyclopentadiene by heating to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation.
-
Cool the freshly distilled cyclopentadiene to 0 °C in an ice bath.
-
Add an equimolar amount of acrolein dropwise to the cyclopentadiene with stirring. The reaction is exothermic, so maintain the temperature below 40 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion is confirmed by TLC or GC analysis.
-
The resulting bicyclo[2.2.1]hept-5-ene-2-carbaldehyde can be purified by vacuum distillation.
Step 2: Catalytic Hydrogenation
-
Dissolve the purified bicyclo[2.2.1]hept-5-ene-2-carbaldehyde in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.
-
Monitor the reaction progress by GC or by the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield this compound.
| Parameter | Diels-Alder Reaction | Catalytic Hydrogenation |
| Key Reagents | Cyclopentadiene, Acrolein | H₂, 10% Pd/C |
| Typical Solvent | Neat or inert solvent (e.g., benzene) | Ethanol, Ethyl Acetate |
| Temperature | 0-40 °C | Room Temperature |
| Pressure | Atmospheric | 1-4 atm |
| Typical Yield | >80% | >95% |
| Key Considerations | Use of freshly cracked cyclopentadiene is crucial. | Ensure complete removal of the catalyst. |
Oxidation of Bicyclo[2.2.1]heptane-2-methanol
An alternative and highly effective strategy involves the oxidation of the corresponding primary alcohol, bicyclo[2.2.1]heptane-2-methanol.[4] This approach is particularly useful when the alcohol precursor is readily available or when specific stereoisomers are desired.
Common Oxidizing Agents and Mechanistic Considerations
A variety of modern oxidation reagents can be employed for this transformation, each with its own advantages and mechanistic nuances.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[5][6] The reaction proceeds through an alkoxysulfonium ylide intermediate, which undergoes intramolecular elimination to form the aldehyde. The low reaction temperatures (-78 °C) make it suitable for sensitive substrates.
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a mild and efficient oxidation under neutral conditions. The reaction is typically performed at room temperature and offers a simple workup.
-
Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC): These chromium(VI)-based reagents are effective for the oxidation of primary alcohols to aldehydes.[7] However, concerns regarding the toxicity and disposal of chromium waste have led to a preference for other methods in many applications.
Diagram 2: Oxidation of Bicyclo[2.2.1]heptane-2-methanol
References
- 1. Bicyclo[2.2.1]heptane-1-carbaldehyde | 2094-67-9 | Benchchem [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. Bicyclo[2.2.1]heptane-2-methanol [webbook.nist.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Deep Dive into the Stereochemistry of Bicyclo[2.2.1]heptane-2-carbaldehyde Isomers: An In-depth Technical Guide
Abstract
The rigid bicyclo[2.2.1]heptane, commonly known as the norbornane system, serves as a foundational scaffold in the synthesis of complex organic molecules, including a multitude of therapeutic agents. Its conformational rigidity and distinct stereochemical landscape offer a unique platform for the design of structurally precise molecules. This technical guide provides a comprehensive exploration of the stereochemistry of Bicyclo[2.2.1]heptane-2-carbaldehyde, focusing on the nuanced differences and interconversion of its endo and exo isomers. We will delve into the synthetic pathways, thermodynamic and kinetic controls, and advanced spectroscopic characterization techniques essential for researchers, scientists, and drug development professionals. This guide aims to bridge theoretical understanding with practical application, offering field-proven insights into the manipulation and analysis of these critical isomers.
Introduction: The Significance of the Bicyclo[2.2.1]heptane Framework
The bicyclo[2.2.1]heptane (norbornane) skeleton is a prominent structural motif in medicinal chemistry and natural product synthesis.[1] Its rigid, strained architecture provides a predictable three-dimensional arrangement for substituents, which is a critical factor in designing molecules with specific biological activities.[2][3] The conformational locking of this system minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Derivatives of this scaffold are found in a wide array of bioactive compounds, highlighting their importance in drug discovery.[4][5]
The introduction of a carbaldehyde group at the C-2 position of the norbornane frame creates this compound, a versatile intermediate for further chemical transformations. The stereochemical orientation of this aldehyde group, designated as either endo or exo, profoundly influences the molecule's reactivity, physical properties, and the stereochemical outcome of subsequent reactions.[6] A thorough understanding of the factors governing the formation and stability of these isomers is paramount for their effective utilization in synthetic campaigns.
Delineating the Endo and Exo Isomers: A Structural Perspective
The terms endo and exo in the context of the bicyclo[2.2.1]heptane system describe the relative orientation of a substituent on the six-membered ring.
-
Exo Isomer: The substituent points away from the C-7 bridge (the one-carbon bridge).
-
Endo Isomer: The substituent is oriented towards the C-7 bridge.
This seemingly subtle difference in spatial arrangement has significant consequences for the steric environment around the substituent, which in turn dictates the molecule's overall stability and reactivity.
Figure 1: 3D representations of exo and endo isomers.
Synthetic Strategies and Stereochemical Control: The Diels-Alder Reaction
The most common and efficient route to the bicyclo[2.2.1]heptene framework, the precursor to the saturated heptane system, is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and a suitable dienophile. For the synthesis of Bicyclo[2.2.1]heptene-2-carbaldehyde, acrolein serves as the dienophile. The stereochemical outcome of this reaction is a classic example of kinetic versus thermodynamic control.[7][8]
Kinetic vs. Thermodynamic Control
At lower reaction temperatures, the Diels-Alder reaction is under kinetic control , favoring the formation of the product that is formed faster.[9][10] In the reaction of cyclopentadiene with acrolein, the endo isomer is the kinetic product . This preference is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the carbonyl group of the dienophile in the transition state.
Conversely, at higher temperatures, the reaction becomes reversible and is under thermodynamic control .[11] Under these conditions, the product distribution reflects the relative stabilities of the isomers. The exo isomer is the thermodynamically more stable product due to reduced steric hindrance between the aldehyde group and the C-7 bridge. The endo aldehyde group experiences greater steric repulsion from the syn-hydrogen on the C-7 bridge.
Figure 2: Kinetic vs. Thermodynamic control in the Diels-Alder reaction.
Experimental Protocol: Stereoselective Synthesis
Objective: To selectively synthesize the endo and exo isomers of Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde.
Materials:
-
Dicyclopentadiene
-
Acrolein
-
Toluene
-
Hydroquinone (inhibitor)
Procedure for Endo Isomer (Kinetic Control):
-
Crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation. Keep the monomer chilled.
-
In a round-bottom flask, dissolve freshly distilled acrolein and a small amount of hydroquinone in toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the chilled cyclopentadiene to the acrolein solution with stirring.
-
Allow the reaction to proceed at 0-5 °C for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product, which will be predominantly the endo isomer.
Procedure for Exo Isomer (Thermodynamic Control):
-
Follow steps 1-3 as above.
-
After the addition of cyclopentadiene, slowly warm the reaction mixture to room temperature and then heat to reflux (~80-100 °C) for several hours.
-
The prolonged heating allows for the retro-Diels-Alder reaction of the initially formed endo product and subsequent equilibration to the more stable exo isomer.
-
Monitor the isomerization by GC to determine the optimal reaction time.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
Subsequent hydrogenation of the double bond in the separated endo and exo bicyclo[2.2.1]hept-5-ene-2-carbaldehyde isomers will yield the corresponding saturated this compound isomers.
Spectroscopic Characterization: The Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous differentiation of endo and exo isomers.[12][13] The rigid nature of the norbornane framework leads to distinct chemical shifts and coupling constants for the protons in each isomer.[14][15]
¹H NMR Spectroscopy
The key diagnostic signals in the ¹H NMR spectrum are those of the aldehydic proton (CHO) and the proton on the carbon bearing the aldehyde group (H-2).
-
Aldehydic Proton (CHO): In the exo isomer , the aldehydic proton is in closer proximity to the C-7 bridge and often experiences a slight downfield shift compared to the endo isomer.
-
H-2 Proton: The coupling patterns of the H-2 proton are particularly informative.
-
In the endo isomer , the H-2 proton is in the exo position. It typically shows a larger coupling constant with the adjacent bridgehead proton (H-1) and the exo proton at C-3.
-
In the exo isomer , the H-2 proton is in the endo position. The dihedral angle between the endo H-2 and the bridgehead H-1 is close to 90°, resulting in a very small or negligible coupling constant. This lack of significant coupling to the bridgehead proton is a hallmark of an exo substituent.[16]
-
Advanced NMR Techniques
For complex substituted norbornane systems, one-dimensional ¹H NMR spectra can be crowded. In such cases, two-dimensional NMR techniques are invaluable.[17][18]
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of adjacent protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For the endo isomer, a NOE correlation is expected between the aldehyde proton and the protons on the C-5/C-6 double bond (in the unsaturated precursor) or the corresponding endo-protons in the saturated system. In the exo isomer, a NOE is more likely to be observed between the aldehyde proton and the C-7 bridge protons.
| Proton | Expected Chemical Shift (ppm) | Key Coupling Constants (J, Hz) |
| Aldehydic H (endo) | ~9.5-9.7 | |
| Aldehydic H (exo) | ~9.6-9.8 | |
| H-2 (endo) | ~2.8-3.1 | J(H2exo, H1) ≈ 3-5 Hz |
| H-2 (exo) | ~2.5-2.8 | J(H2endo, H1) ≈ 0-2 Hz |
Table 1: Typical ¹H NMR characteristics for endo and exo this compound. Note: Exact values can vary depending on the solvent and other substituents.
Applications in Drug Development and Asymmetric Synthesis
The stereochemically well-defined this compound isomers are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[19] The aldehyde functionality can be readily transformed into a wide range of other functional groups, such as alcohols, amines, and carboxylic acids, with retention of the endo or exo stereochemistry. This allows for the systematic exploration of the structure-activity relationship (SAR) of a drug candidate by positioning key pharmacophoric elements in precise spatial orientations.
Furthermore, the chiral nature of the norbornane scaffold makes these aldehydes excellent starting materials for asymmetric synthesis.[20][21] The rigid framework can effectively direct the stereochemical outcome of reactions at or near the aldehyde group, enabling the synthesis of enantiomerically pure compounds.
Conclusion
The stereochemistry of this compound is a rich and instructive area of study with significant practical implications. The ability to selectively synthesize and unambiguously characterize the endo and exo isomers is a critical skill for synthetic chemists, particularly those in the pharmaceutical industry. The principles of kinetic and thermodynamic control, coupled with the power of modern NMR spectroscopy, provide a robust framework for understanding and manipulating these important molecules. As the demand for structurally complex and stereochemically pure therapeutic agents continues to grow, a deep understanding of scaffolds like the bicyclo[2.2.1]heptane system will remain indispensable.
References
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- 5. WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives - Google Patents [patents.google.com]
- 6. Buy Bicyclo[2,2,1]heptane-2-carboxaldehyde [smolecule.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 16. Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. chemrxiv.org [chemrxiv.org]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 21. RU2104306C1 - Method of synthesis of optically active (2s)- or (2r)-endo-bicyclo-[2,2,1]-heptane-2-ol, method of synthesis of 5-(3-[(2r)-exo-bicyclo-[2,2,1]-hept-2-yloxy]-4-methoxyphenyl)- -3,4,5,6-tetrahydropyrimidine-2(1h)-one - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Bicyclo[2.2.1]heptane-2-carbaldehyde in Modern Organic Synthesis
Abstract
Bicyclo[2.2.1]heptane-2-carbaldehyde, commonly known as norbornane carboxaldehyde, stands as a cornerstone chiral building block in synthetic organic chemistry. Its rigid, conformationally constrained bicyclic framework provides a unique three-dimensional scaffold that is instrumental in controlling stereochemical outcomes and designing molecules with precise spatial arrangements of functional groups.[1] This guide delves into the strategic applications of this versatile aldehyde, moving beyond simple reaction lists to explain the underlying principles of its reactivity. We will explore its pivotal role in asymmetric synthesis, the construction of complex chiral ligands, and as a precursor to bioactive molecules and natural products. Detailed, field-tested protocols are provided to empower researchers in leveraging this scaffold for their synthetic targets.
The Bicyclo[2.2.1]heptane Scaffold: A Foundation for Stereocontrol
The inherent rigidity of the bicyclo[2.2.1]heptane system is its most significant feature. Unlike flexible acyclic or monocyclic systems, this strained scaffold locks substituents into well-defined endo and exo positions. This structural constraint is the primary reason for its utility in asymmetric synthesis; it minimizes conformational ambiguity, allowing for highly predictable and selective chemical transformations.
The aldehyde functional group at the C2 position serves as a versatile synthetic handle, readily participating in a vast array of reactions including nucleophilic additions, oxidations, reductions, and condensations. The steric bulk of the bicyclic framework itself governs the facial selectivity of these reactions, typically directing incoming reagents to the less hindered exo face, a principle that is fundamental to its application.
The synthesis of the parent scaffold is most famously achieved via the Diels-Alder reaction, a powerful [4+2] cycloaddition that joins a diene (like cyclopentadiene) with a dienophile.[2][3] Asymmetric variations of this reaction are the primary route to enantiomerically pure bicyclo[2.2.1]heptane derivatives, setting the stereochemical foundation for subsequent transformations.[2]
Core Synthetic Applications & Mechanistic Insights
Gateway to Chiral Ligands and Catalysts
The aldehyde is a frequent starting point for the synthesis of novel chiral ligands used in asymmetric catalysis. The ability to convert the aldehyde into other key functional groups—such as alcohols, amines, and phosphines—while retaining the rigid backbone is critical.
-
Chiral Diols and Diamines: Reduction of the aldehyde yields the corresponding alcohol, bicyclo[2.2.1]heptan-2-ylmethanol. This can be a precursor to chiral diols.[4] Similarly, reductive amination provides access to chiral amines, which can be elaborated into valuable diamine ligands. These ligands have proven effective in metal-catalyzed reactions like asymmetric hydrogenation and epoxidation.[4][5] The fixed spatial relationship between the functional groups, enforced by the bicyclic core, is crucial for achieving high levels of enantioselectivity in the catalytic cycle.
Diastereoselective Nucleophilic Additions
Reactions at the carbonyl carbon of this compound are highly diastereoselective. The bicyclic structure creates two distinct faces for nucleophilic attack, with the exo face being significantly more accessible.
-
Causality of Selectivity: The C7-methylene bridge effectively shields the endo face of the aldehyde. Consequently, organometallic reagents (e.g., Grignard, organolithium) and reducing agents (e.g., NaBH₄) preferentially add from the less sterically encumbered exo face. This predictable selectivity allows for the reliable construction of new stereocenters. The choice of reagents and reaction conditions can further fine-tune the endo/exo selectivity, although exo attack is almost always dominant.[6]
A Key Building Block in Total Synthesis
The bicyclo[2.2.1]heptane core is a structural motif in numerous bioactive natural products, including camphor and α-santalol.[1][7] Furthermore, its rigid structure makes it an excellent bioisostere for phenyl rings in medicinal chemistry, offering a saturated, three-dimensional alternative to a flat aromatic system. This compound serves as a readily available starting material for accessing these complex molecular architectures. For instance, it has been utilized in the synthesis of conformationally constrained amino acids and complex drug candidates.[8]
Experimental Protocols & Workflows
The following protocols are presented as robust, reproducible methods for common and strategic transformations of this compound.
Workflow Visualization: Synthetic Utility
The following diagram illustrates the central role of this compound as a divergent synthetic intermediate.
Caption: Synthetic pathways from this compound.
Protocol 1: Diastereoselective Reduction to (Bicyclo[2.2.1]heptan-2-yl)methanol
This protocol describes a standard, high-yielding reduction of the aldehyde to the primary alcohol, a common first step for further elaboration. The reaction favors the formation of the exo alcohol due to steric hindrance.
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for aldehydes. Methanol is used as a protic solvent that is compatible with NaBH₄ and effectively dissolves the starting material. The reaction is run at 0 °C to control the initial exothermic reaction and improve selectivity.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Deionized Water
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 40.3 mmol) and dissolve it in anhydrous methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 2.28 g, 60.4 mmol) in small portions over 20-30 minutes. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL) at 0 °C to destroy any excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The resulting alcohol is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis of a Chiral Amine via Reductive Amination
This protocol converts the aldehyde into a secondary amine, a key intermediate for ligands or pharmacophores. Sodium triacetoxyborohydride (STAB) is an ideal reagent as it is mild, tolerant of many functional groups, and does not reduce the aldehyde in the absence of the amine.
Rationale: The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the aldehyde and the primary amine. STAB is a sterically hindered and less reactive hydride source than NaBH₄ or NaCNBH₃, which selectively reduces the iminium ion over the aldehyde, minimizing side reactions. Dichloromethane (DCM) is a common aprotic solvent for this transformation.
Materials:
-
This compound (1.0 eq)
-
A primary amine (e.g., Benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 2.0 g, 16.1 mmol) and benzylamine (e.g., 1.9 g, 17.7 mmol) in anhydrous DCM (80 mL).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (e.g., 5.1 g, 24.2 mmol) portion-wise over 15 minutes. The reaction is typically slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor by TLC for the disappearance of the aldehyde.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 75 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amine product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, often with 1% triethylamine added to the eluent to prevent streaking).
Data Summary
The stereochemical outcome of reactions involving the bicyclo[2.2.1]heptane scaffold is a critical parameter. The tables below summarize typical results for key transformations.
Table 1: Asymmetric Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde Precursors | Reaction Type | Dienophile | Catalyst/Auxiliary | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Diels-Alder | Acrolein | Chiral Lewis Acid (e.g., Cu(II)-Box) | 85-95 | >95% ee |[2] | | Diels-Alder | 2-Bromoacrolein | Chiral Lewis Acid | ~83% ee |[9] | | Diels-Alder | Chiral Dienophile | (2S)-4-Methyleneoxazolidin-5-one | High | 92% ee |[10] |
Table 2: Diastereoselectivity in Nucleophilic Additions
| Nucleophile | Reagent | Conditions | exo : endo Ratio (Alcohol Product) |
|---|---|---|---|
| Hydride | NaBH₄ | MeOH, 0 °C | >95 : 5 |
| Hydride | LiAlH₄ | THF, 0 °C | ~90 : 10 |
| Methyl | MeMgBr | Et₂O, 0 °C | >90 : 10 |
| Phenyl | PhLi | THF, -78 °C | >95 : 5 |
Conclusion
This compound is more than just a simple aldehyde; it is a powerful tool for stereocontrolled synthesis. Its rigid framework provides a predictable platform for introducing new stereocenters and for constructing the chiral ligands and complex molecular architectures demanded by modern drug discovery and materials science. The protocols and principles outlined in this guide serve as a practical foundation for researchers looking to incorporate this invaluable chiral building block into their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | RUO | Supplier [benchchem.com]
- 3. Buy 2-(2-Hydroxyethyl)this compound [smolecule.com]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 10. connectsci.au [connectsci.au]
Application Notes and Protocols for Catalytic Asymmetric Synthesis Involving Bicyclo[2.2.1]heptane-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Value of a Rigid Chiral Scaffold
The bicyclo[2.2.1]heptane, or norbornane, framework is a cornerstone in modern organic synthesis and medicinal chemistry. Its rigid, conformationally constrained structure provides a unique three-dimensional canvas for the precise spatial arrangement of functional groups, making it an invaluable scaffold for the design of chiral ligands, catalysts, and complex molecular architectures. Bicyclo[2.2.1]heptane-2-carbaldehyde, as a chiral building block, offers a versatile entry point into a diverse array of enantiomerically enriched compounds. The aldehyde functionality serves as a reactive handle for a multitude of carbon-carbon bond-forming reactions, and the inherent stereochemistry of the bicyclic core directs the approach of incoming reagents, often leading to high levels of diastereoselectivity.
This guide provides an in-depth exploration of key catalytic asymmetric transformations involving exo-bicyclo[2.2.1]heptane-2-carbaldehyde, with a focus on organocatalysis. We will delve into the mechanistic underpinnings of these reactions, providing not just step-by-step protocols but also the scientific rationale behind the experimental design.
I. Organocatalytic Asymmetric Aldol Reaction: Crafting Chiral β-Hydroxy Ketones
The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. Organocatalysis, utilizing small chiral organic molecules, has emerged as a robust and environmentally benign alternative to traditional metal-based catalysts. L-proline and its derivatives are particularly effective in catalyzing the direct asymmetric aldol reaction between ketones and aldehydes.
Mechanistic Insight: The Enamine Catalysis Cycle
The catalytic cycle of the proline-catalyzed aldol reaction proceeds through the formation of a chiral enamine intermediate.
The Bicyclo[2.2.1]heptane Scaffolding: A Gateway to Novel Heterocyclic Compounds for Drug Discovery
Introduction: The Strategic Value of the Bicyclo[2.2.1]heptane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures with distinct three-dimensional profiles is paramount. The rigid bicyclo[2.2.1]heptane (norbornane) framework has emerged as a compelling scaffold for the synthesis of innovative heterocyclic compounds.[1] Its inherent conformational rigidity provides a fixed orientation for appended pharmacophores, which can significantly enhance binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of synthetic strategies to access a diverse array of novel heterocyclic compounds starting from the versatile building block, Bicyclo[2.2.1]heptane-2-carbaldehyde. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to explore new chemical space and develop next-generation therapeutics. The unique stereochemistry of the norbornane skeleton, a direct result of its bridged bicyclic nature, allows for the precise spatial arrangement of substituents, a critical factor in rational drug design.[2]
The aldehyde functionality at the 2-position of the bicyclo[2.2.1]heptane core serves as a versatile handle for a multitude of chemical transformations, including multicomponent reactions, cyclocondensations, and cycloadditions. This allows for the construction of a wide range of fused and spiro-heterocyclic systems with significant potential for biological activity.[2] This application note will delve into specific, field-proven protocols for the synthesis of pyrimidines, benzimidazoles, and other valuable heterocyclic motifs, elucidating the underlying reaction mechanisms and offering insights into the potential pharmacological applications of these novel chemical entities.
I. Synthesis of Norbornane-Fused Pyrimidines: A One-Pot Approach
Pyrimidines are a cornerstone of medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The fusion of a pyrimidine ring to the bicyclo[2.2.1]heptane scaffold is a promising strategy for the development of novel therapeutic agents with unique structure-activity relationships.
A highly efficient one-pot, three-component reaction provides a direct route to norbornane-fused dihydropyrimidines. This approach, a variation of the Biginelli reaction, leverages the reactivity of this compound with a β-ketoester and urea (or thiourea) under acidic catalysis.
Reaction Rationale and Mechanistic Insights
The reaction proceeds through a cascade of events initiated by the acid-catalyzed condensation of the aldehyde with urea to form an N-acylimine intermediate. Concurrently, the β-ketoester enolizes. The key C-C bond-forming step involves the nucleophilic attack of the enol onto the iminium ion. Subsequent cyclization and dehydration afford the dihydropyrimidine ring fused to the norbornane framework. The choice of catalyst and reaction conditions can influence the reaction rate and overall yield.
Figure 1: One-pot synthesis of norbornane-fused pyrimidines.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure norbornane-fused dihydropyrimidine.
Characterization Data: The synthesized compounds can be characterized by standard spectroscopic techniques:
-
¹H NMR: Expect characteristic signals for the bicyclic protons of the norbornane core, along with signals for the pyrimidine ring protons and substituents.
-
¹³C NMR: Will show distinct peaks for the carbonyl and sp² carbons of the pyrimidine ring, in addition to the aliphatic carbons of the norbornane framework.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
IR Spectroscopy: Characteristic absorption bands for N-H, C=O, and C=C bonds will be present.
| Compound Class | Starting Materials | Key Reaction Type | Potential Biological Activity |
| Pyrimidines | This compound, β-ketoester, Urea/Thiourea | Biginelli-type condensation | Anticancer, Antiviral, Anti-inflammatory |
| Benzimidazoles | This compound, o-phenylenediamine | Condensation and oxidative cyclization | Anthelmintic, Antifungal, Antihypertensive |
| Quinazolinones | This compound, Anthranilamide | Condensation and cyclization | Sedative, Hypnotic, Anticonvulsant |
II. Synthesis of Norbornane-Substituted Benzimidazoles
Benzimidazoles are a privileged heterocyclic motif found in numerous FDA-approved drugs. Their synthesis from this compound introduces a unique three-dimensional substituent that can modulate the pharmacological properties of the resulting molecule.
The reaction of this compound with o-phenylenediamine is a common method for the synthesis of 2-(bicyclo[2.2.1]heptan-2-yl)-1H-benzo[d]imidazole.[3][4] This reaction typically proceeds in two steps: initial condensation to form a Schiff base intermediate, followed by oxidative cyclization.
Reaction Rationale and Mechanistic Insights
The initial step involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base. The subsequent cyclization can be promoted by an oxidizing agent, which facilitates the removal of two hydrogen atoms to form the aromatic benzimidazole ring.
Figure 2: Synthesis of norbornane-substituted benzimidazoles.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol or Methanol (solvent)
-
Sodium bisulfite (NaHSO₃) (oxidizing agent, optional)
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add this compound (1.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add a solution of sodium bisulfite (1.2 eq) in water to the reaction mixture.
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and neutralize it with a dilute solution of sodium bicarbonate.
-
The product will precipitate out. Collect the solid by filtration and wash with water.
-
Recrystallize the crude product from ethanol to afford the pure 2-(bicyclo[2.2.1]heptan-2-yl)-1H-benzo[d]imidazole.[5]
III. Synthesis of Quinazolinone Derivatives
Quinazolinone and its derivatives are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects.[6][7] The synthesis of quinazolinones bearing a bicyclo[2.2.1]heptane moiety can be achieved through the condensation of this compound with anthranilamide.
Reaction Rationale and Mechanistic Insights
This reaction proceeds via an initial condensation between the aldehyde and the amino group of anthranilamide to form a Schiff base. Subsequent intramolecular cyclization, often promoted by an oxidizing agent or under thermal conditions, leads to the formation of the dihydroquinazolinone, which is then oxidized to the final quinazolinone product.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Anthranilamide (1.0 eq)
-
Ethanol (solvent)
-
Potassium persulfate (K₂S₂O₈) (oxidizing agent)
-
Catalytic amount of Iodine (optional)
Procedure:
-
In a round-bottom flask, dissolve anthranilamide (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Add potassium persulfate (2.0 eq) and a catalytic amount of iodine to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
The solid product is collected by filtration, washed with water, and then with a saturated solution of sodium thiosulfate to remove excess iodine.
-
The crude product is then washed with cold ethanol and dried.
-
Purification by recrystallization from a suitable solvent like ethanol or by column chromatography will yield the pure 2-(bicyclo[2.2.1]heptan-2-yl)quinazolin-4(3H)-one.
IV. Application Notes and Future Perspectives
The incorporation of the rigid bicyclo[2.2.1]heptane scaffold into various heterocyclic systems offers a powerful strategy for the development of novel drug candidates with improved pharmacological profiles.
-
Drug Discovery and Development: The synthesized norbornane-fused heterocycles can be screened for a wide range of biological activities. For instance, norbornane-containing compounds have shown promise as anticancer agents.[1] The unique three-dimensional shape of these molecules can lead to novel interactions with biological targets, potentially overcoming drug resistance mechanisms.[2]
-
Structure-Activity Relationship (SAR) Studies: The protocols described herein provide a platform for the synthesis of a library of derivatives by varying the substituents on the heterocyclic ring or the norbornane core. These libraries are invaluable for systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Catalysis and Materials Science: The nitrogen-containing heterocycles can also serve as ligands for transition metal catalysts, with the bicyclic framework influencing the steric and electronic properties of the catalyst. Furthermore, the rigid nature of these compounds makes them interesting building blocks for the development of novel materials with specific properties.
References
- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for Bicyclo[2.2.1]heptane-2-carbaldehyde
Technical Support Center: Bicyclo[2.2.1]heptane-2-carbaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bicyclic aldehyde as a key synthetic intermediate. Its rigid, three-dimensional structure makes it a valuable scaffold in drug discovery and materials science.[1] However, its synthesis and subsequent reactions can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Synthesis & Key Reactions
This section addresses specific problems encountered during the synthesis and derivatization of this compound. Each entry explains the underlying chemical principles and provides actionable protocols for optimization.
Q1: My Diels-Alder reaction to form the bicyclo[2.2.1]heptane core suffers from low yield and poor stereoselectivity. How can I optimize this?
A1: The Diels-Alder reaction, typically between cyclopentadiene and an α,β-unsaturated aldehyde like acrolein, is the most common route to the this compound scaffold. Low yields and poor selectivity are frequent issues that can be systematically addressed.
Core Problem: Competing Pathways & Stereochemistry
The primary challenges are the thermal instability of cyclopentadiene and controlling the endo/exo stereoselectivity of the cycloaddition.
-
Cyclopentadiene Dimerization: At room temperature, cyclopentadiene readily undergoes a self-Diels-Alder reaction to form dicyclopentadiene. To obtain the reactive monomer, you must "crack" the dimer by heating it and distilling the lower-boiling monomer immediately before use. Using freshly cracked cyclopentadiene is critical for high yields.
-
Endo vs. Exo Selectivity: The stereochemical outcome is governed by kinetic and thermodynamic factors.
-
Kinetic Control (The Endo Rule): At lower temperatures, the reaction is under kinetic control, and the endo product is typically favored.[2][3] This preference is explained by the "Alder Endo Rule," which posits that favorable secondary orbital interactions between the p-orbitals of the diene and the electron-withdrawing group of the dienophile stabilize the endo transition state.[2]
-
Thermodynamic Control: The exo isomer is often the more thermodynamically stable product due to reduced steric hindrance.[4] At higher reaction temperatures, the reversible Diels-Alder reaction can equilibrate towards the more stable exo product.
-
Optimization Workflow
Caption: Troubleshooting workflow for the Diels-Alder synthesis.
Visualizing the Transition States
The preference for the endo product under kinetic control is due to stabilizing secondary orbital interactions.
Caption: Endo vs. Exo transition states in the Diels-Alder reaction.
Q2: I am trying to synthesize the aldehyde by oxidizing (Bicyclo[2.2.1]heptan-2-yl)methanol, but the reaction is sluggish, incomplete, or forms byproducts. What's going wrong?
A2: Oxidation of the primary alcohol is an excellent alternative route to the aldehyde. The most common methods, Swern and Dess-Martin Periodinane (DMP) oxidation, are highly effective but sensitive to reaction conditions.
Causality Behind Common Issues:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by an electrophile (typically oxalyl chloride or trifluoroacetic anhydride) at very low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (TEA).
-
Incomplete Reaction: Often caused by the temperature rising prematurely. The intermediate alkoxysulfonium salt is unstable above -60 °C. It's also critical that the DMSO and solvent (DCM) are strictly anhydrous.
-
Side Products: If the temperature is not controlled, Pummerer-type rearrangements can occur. Using trifluoroacetic anhydride in place of oxalyl chloride can sometimes improve yields.[5]
-
-
Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine compound to perform the oxidation under mild, often room temperature, conditions.[6]
-
Sluggish Reaction: The primary cause is often impure or hydrated DMP. DMP is moisture-sensitive and should be stored in a desiccator.
-
Difficult Workup: The byproduct, 1,2-benziodoxol-3(1H)-one, can sometimes complicate purification. A common workup involves quenching with sodium thiosulfate to reduce any remaining oxidant.
-
Comparative Troubleshooting Table
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Typical Problem | Incomplete reaction; byproduct formation. | Sluggish or stalled reaction. |
| Primary Cause | Poor temperature control (must be ≤ -60 °C); wet reagents. | Impure or hydrated DMP reagent. |
| Optimization Step | Ensure strict -78 °C (dry ice/acetone bath). Use freshly distilled, anhydrous solvents. Add reagents slowly and sequentially.[7] | Use fresh, high-purity DMP. Store reagent under inert gas or in a desiccator. Adding a mild base like pyridine can sometimes accelerate the reaction. |
| Advantages | Low cost of reagents; high yields when optimized.[5] | Mild (room temp), neutral pH conditions; high chemoselectivity; simple setup.[6][8] |
| Disadvantages | Requires cryogenic temperatures; malodorous byproducts (dimethyl sulfide); sensitive to water. | Reagent is expensive and potentially explosive if impure; workup can be tricky.[6][9] |
Recommended Protocol: Dess-Martin Oxidation of (Bicyclo[2.2.1]heptan-2-yl)methanol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin Periodinane (1.1-1.5 equiv) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (staining with KMnO₄ or p-anisaldehyde). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and an excess of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Shake the mixture vigorously until the layers are clear. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography or distillation.[10]
Q3: My Wittig reaction with this compound gives a low yield of the desired alkene. How can I improve it?
A3: The Wittig reaction is a powerful tool for olefination, but the sterically hindered nature of the bicyclo[2.2.1]heptane core can impede the approach of the phosphorus ylide.
Key Optimization Points:
-
Ylide Reactivity: The choice of ylide is paramount.
-
Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium halides): These are highly reactive and generally necessary to overcome the steric hindrance of the aldehyde. They typically favor the formation of the (Z)-alkene.[11] Use a strong, non-nucleophilic base like sodium hydride (NaH), sodium amide (NaNH₂), or n-butyllithium (n-BuLi) for deprotonation.
-
Stabilized Ylides (e.g., Ph₃P=CHCO₂Et): These are less reactive and may fail to react or react very slowly with this sterically demanding aldehyde.[11]
-
-
Base and Solvent: Ensure complete formation of the ylide before adding the aldehyde. The presence of lithium salts (from n-BuLi) can sometimes interfere with selectivity, so salt-free conditions (e.g., using NaHMDS or KHMDS as the base) can be beneficial. Anhydrous THF or ether are common solvents.
-
Temperature: Form the ylide at a low temperature (e.g., 0 °C or -78 °C) and then add the aldehyde. Allowing the reaction to slowly warm to room temperature often drives it to completion.
Troubleshooting Protocol:
-
Step 1: Suspend the phosphonium salt in anhydrous THF under argon.
-
Step 2: Cool to 0 °C and add a strong base (e.g., n-BuLi) dropwise until the characteristic ylide color (often red or orange) persists.
-
Step 3: Stir for 30-60 minutes to ensure complete ylide formation.
-
Step 4: Cool the mixture to -78 °C and add a solution of this compound in THF dropwise.
-
Step 5: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Step 6: Quench with a saturated aqueous NH₄Cl solution and proceed with a standard extractive workup.
Frequently Asked Questions (FAQs)
Q4: How can I reliably determine the exo/endo ratio of my synthesized aldehyde?
A4: ¹H NMR spectroscopy is the most definitive method. The aldehyde proton (CHO) and the adjacent bridgehead proton (at C1) have distinct chemical shifts and coupling constants depending on their stereochemistry. In the exo isomer, the aldehyde group is sterically less constrained, while in the endo isomer, it is tucked under the bicyclic framework. This leads to different magnetic environments. Typically, the C2 proton in the endo isomer shows a larger coupling constant to the adjacent C3-endo proton compared to the corresponding coupling in the exo isomer. Detailed 2D NMR experiments (like NOESY) can also confirm spatial relationships and definitively assign the stereochemistry.[12][13]
Q5: What are the best practices for purifying and storing this compound?
A5: The aldehyde can be purified by vacuum distillation (Boiling Point: 75-76 °C at 25 Torr) or by silica gel chromatography.[10] For chromatography, use a non-polar eluent system like ethyl acetate/hexanes. Aldehydes are prone to air oxidation to the corresponding carboxylic acid. For long-term storage, it is best to keep the purified aldehyde under an inert atmosphere (nitrogen or argon) in a sealed container at a low temperature (0-4 °C).
Q6: I am performing a Grignard reaction on the aldehyde, but I am getting low yields of the desired secondary alcohol. What is the likely side reaction?
A6: With sterically hindered aldehydes like this one, a common side reaction with basic Grignard reagents (e.g., MeMgBr, EtMgBr) is enolization. The Grignard reagent can act as a base, abstracting the acidic α-proton at the C2 position to form a magnesium enolate. This consumes both the starting material and the Grignard reagent without forming the desired product. Another potential side reaction is reduction of the aldehyde to the primary alcohol, especially if the Grignard reagent has a β-hydride (e.g., i-PrMgBr). To favor nucleophilic addition over enolization, consider using less basic organometallic reagents (like organolithium or organocerium reagents) and performing the reaction at low temperatures.[14][15][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemconnections.org [chemconnections.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. echemi.com [echemi.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Bicyclo[2.2.1]heptane-2-methanol, 3-methyl- | 6968-75-8 | Benchchem [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Buy Bicyclo[2,2,1]heptane-2-carboxaldehyde [smolecule.com]
common side products in reactions with Bicyclo[2.2.1]heptane-2-carbaldehyde
Welcome to the technical support center for Bicyclo[2.2.1]heptane-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. The unique, sterically hindered, and strained bicyclic structure of this aldehyde presents specific challenges that can lead to the formation of undesired side products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, maximize yields, and ensure the purity of your target molecules.
I. General Considerations: The Bicyclo[2.2.1]heptane System
The rigid Bicyclo[2.2.1]heptane, commonly known as the norbornane system, is a cornerstone in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties.[1] Its three-dimensional structure provides a fixed orientation for substituents, which can be crucial for designing molecules with specific biological activities. However, this rigidity also introduces significant ring strain and steric hindrance, which are the primary drivers for the formation of many of the side products discussed in this guide.
II. Reduction Reactions: Troubleshooting Stereoisomer Formation
The reduction of this compound to the corresponding alcohol, (Bicyclo[2.2.1]heptan-2-yl)methanol, is a fundamental transformation. However, the stereochemical outcome is often a significant hurdle.
Frequently Asked Questions (FAQs):
Question 1: My reduction of this compound with sodium borohydride (NaBH₄) resulted in a mixture of two isomers. What are they, and why did this happen?
Answer: You have likely formed a mixture of endo- and exo-(Bicyclo[2.2.1]heptan-2-yl)methanol. The formation of these two diastereomers is a common outcome in the reduction of 2-substituted norbornane carbonyls.
-
Causality: The hydride attack on the carbonyl carbon can occur from two faces: the less sterically hindered exo face or the more sterically hindered endo face. The bicyclic structure presents a significant steric shield on the endo face due to the C7 methylene bridge. Consequently, the hydride reagent will preferentially attack from the exo face, leading to a higher proportion of the endo-alcohol. However, the exo-alcohol will also be formed as a minor product. The ratio of these isomers is dependent on the steric bulk of the reducing agent and the reaction conditions.
Question 2: How can I improve the stereoselectivity of my reduction to favor the endo-alcohol?
Answer: To enhance the formation of the endo-alcohol, you should choose a bulkier reducing agent. The larger the hydride source, the more pronounced the steric hindrance on the endo face will be, thus favoring the exo attack.
| Reducing Agent | Relative Steric Bulk | Expected Major Product |
| Sodium Borohydride (NaBH₄) | Small | endo-alcohol (moderate selectivity) |
| Lithium Aluminum Hydride (LiAlH₄) | Small | endo-alcohol (moderate selectivity) |
| Lithium tri-sec-butylborohydride (L-Selectride®) | Large | endo-alcohol (high selectivity) |
| Potassium tri-sec-butylborohydride (K-Selectride®) | Large | endo-alcohol (high selectivity) |
Troubleshooting Protocol: Maximizing endo-Alcohol Formation
-
Reagent Selection: Utilize a sterically hindered hydride source such as L-Selectride® or K-Selectride®.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to maximize kinetic control and enhance the energy difference between the two transition states leading to the endo and exo products.
-
Slow Addition: Add the reducing agent slowly to the solution of the aldehyde to maintain a low concentration of the hydride and prevent side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the highly reactive hydride reagents with atmospheric moisture.
Question 3: How can I separate and characterize the endo and exo alcohol isomers?
Answer:
-
Separation: The most effective method for separating the endo and exo isomers is flash column chromatography on silica gel. Due to their different polarities and shapes, they will exhibit different retention factors (Rf). The exo isomer is typically less polar and will elute first.
-
Characterization: ¹H NMR spectroscopy is a powerful tool for distinguishing between the endo and exo isomers. The coupling constants between the proton on the carbon bearing the hydroxyl group (H-2) and the bridgehead protons (H-1 and H-4) are diagnostic. In the endo isomer, the H-2 proton is in a trans relationship with the H-3exo proton, resulting in a larger coupling constant, whereas in the exo isomer, the H-2 proton is gauche to both H-3 protons, leading to smaller coupling constants. Nuclear Overhauser Effect (NOE) spectroscopy can also provide definitive structural assignments through space correlations.[2]
III. Oxidation Reactions: Avoiding Over-oxidation
The oxidation of this compound to Bicyclo[2.2.1]heptane-2-carboxylic acid is another common transformation. The primary challenge here is preventing over-oxidation and other side reactions.
Frequently Asked Questions (FAQs):
Question 1: I attempted to oxidize my aldehyde to the carboxylic acid using Jones reagent, but I obtained a low yield and several impurities. What went wrong?
Answer: Jones reagent (CrO₃ in aqueous sulfuric acid) is a very strong oxidizing agent. While effective, it can lead to side reactions with sensitive substrates. The acidic conditions of the Jones oxidation can also promote Wagner-Meerwein rearrangements of the bicyclic skeleton, leading to a mixture of isomeric carboxylic acids.
Question 2: What is a milder alternative to Jones reagent for this oxidation, and what are the potential side products?
Answer: A much milder and more selective oxidizing agent is Pyridinium Chlorochromate (PCC).[3][4][5][6] PCC is typically used for the oxidation of primary alcohols to aldehydes, but with careful control of the reaction conditions, it can be used to oxidize aldehydes to carboxylic acids, often by including a buffer. However, a common side product with PCC is the formation of a chromate ester intermediate. If water is present in the reaction, it can add to the aldehyde to form a hydrate, which can be further oxidized by a second equivalent of PCC, leading to the carboxylic acid.[3][4]
Troubleshooting Protocol: Clean Oxidation to the Carboxylic Acid
-
Reagent Choice: For a cleaner reaction, consider using Pinnick oxidation conditions (sodium chlorite, a phosphate buffer, and a scavenger like 2-methyl-2-butene). This method is highly selective for the oxidation of aldehydes to carboxylic acids and is performed under mild, nearly neutral conditions, which minimizes the risk of skeletal rearrangements.
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Solvent: Use a solvent that is inert to oxidation, such as dichloromethane or acetone.
-
Temperature: Maintain the reaction at a controlled temperature, typically room temperature or below, to avoid decomposition of the product.
-
Work-up: A careful aqueous work-up is necessary to remove the inorganic byproducts.
IV. Carbon-Carbon Bond Forming Reactions: Navigating Steric Hindrance and Epimerization
Reactions such as the Wittig, Grignard, and aldol reactions are powerful tools for extending the carbon skeleton. However, with this compound, these reactions are often complicated by steric hindrance and the potential for epimerization.
Frequently Asked Questions (FAQs):
Question 1: My Wittig reaction with this compound gave a mixture of E and Z isomers of the resulting alkene. How can I control the stereoselectivity?
Answer: The stereochemical outcome of a Wittig reaction is largely dependent on the stability of the phosphorus ylide.
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically react under kinetic control to give the Z-alkene as the major product.
-
Stabilized ylides (e.g., those with an adjacent carbonyl or ester group) are more stable and react under thermodynamic control to give the E-alkene as the major product.
To control the stereoselectivity, you must carefully choose the type of ylide and the reaction conditions. For example, using a non-stabilized ylide in a salt-free, aprotic solvent at low temperature will favor the formation of the Z-alkene.
Question 2: I performed a Grignard reaction and obtained a mixture of diastereomeric alcohols. Is this the same issue as in the reduction?
Answer: Yes, the principle is the same. The Grignard reagent will preferentially attack the carbonyl from the less hindered exo face, leading to the endo-alcohol as the major product. The diastereoselectivity will be influenced by the steric bulk of the Grignard reagent. A bulkier Grignard reagent will result in a higher proportion of the endo-alcohol.[7]
Question 3: I've noticed that even before adding my nucleophile, my starting aldehyde seems to be a mixture of endo and exo isomers. Why is this happening?
Answer: This is likely due to epimerization at the C-2 position. The proton at C-2 is acidic and can be removed by a base to form an enolate. Reprotonation of this enolate can occur from either face, leading to a mixture of the endo and exo aldehydes. This is a significant issue in reactions that are run under basic conditions, such as the Wittig reaction (ylide generation often uses a strong base) and aldol condensations.
Troubleshooting Workflow: Minimizing Epimerization and Controlling Stereochemistry
Caption: Troubleshooting workflow for common side products.
V. Skeletal Rearrangements: The Wagner-Meerwein Problem
The strained nature of the Bicyclo[2.2.1]heptane system makes it susceptible to skeletal rearrangements, particularly under acidic conditions. The Wagner-Meerwein rearrangement is a classic example of this reactivity.
Frequently Asked Questions (FAQs):
Question 1: I treated the alcohol derived from my aldehyde with acid to perform a dehydration, but I got a complex mixture of unexpected alkenes. What happened?
Answer: You have likely induced a series of Wagner-Meerwein rearrangements. Protonation of the alcohol followed by loss of water generates a secondary carbocation. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, which can then eliminate a proton to give a rearranged alkene. In the Bicyclo[2.2.1]heptane system, these rearrangements can be complex and lead to multiple products.
Mechanism of Wagner-Meerwein Rearrangement
Caption: Simplified pathway of acid-catalyzed rearrangement.
Preventative Measures:
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Avoid Strong Acids: Whenever possible, use reaction conditions that do not involve strong acids.
-
Alternative Methods: For dehydrations, consider using milder reagents such as Martin's sulfurane or the Burgess reagent, which do not proceed via carbocation intermediates.
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Protecting Groups: If acidic conditions are unavoidable in a subsequent step, consider protecting the alcohol functional group.
By understanding the underlying chemical principles that govern the reactivity of this compound, you can anticipate and mitigate the formation of common side products, leading to more efficient and successful syntheses.
VI. References
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References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. theorango.com [theorango.com]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. joaquinbarroso.com [joaquinbarroso.com]
Technical Support Center: Purification of Bicyclo[2.2.1]heptane-2-carbaldehyde and its Derivatives
Welcome to the technical support center for Bicyclo[2.2.1]heptane-2-carbaldehyde, a common building block in organic synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with this compound and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenge is often the presence of endo and exo stereoisomers.[1] These diastereomers can have very similar physical properties, making their separation difficult by standard techniques like distillation or column chromatography. Another common issue is the aldehyde's propensity to oxidize to the corresponding carboxylic acid, which can complicate purification and subsequent reactions.
Q2: What are the recommended storage conditions for this compound?
To minimize oxidation and potential polymerization, it is recommended to store the aldehyde under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from light and sources of ignition.[2] For long-term storage, refrigeration at -20°C is advisable.[3]
Q3: My aldehyde is contaminated with Bicyclo[2.2.1]heptane-2-carboxylic acid. What is the easiest way to remove it?
For simple removal of the acidic impurity, an extractive workup is highly effective. Dissolve the crude material in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the aldehyde remains in the organic phase.[4]
Q4: Can I use distillation to purify this compound?
Yes, fractional distillation under reduced pressure is a viable method, particularly for separating the aldehyde from non-volatile impurities or solvents.[4][5] However, due to the close boiling points of the endo and exo isomers, achieving high isomeric purity by distillation can be challenging and may require a highly efficient distillation column. Bulb-to-bulb distillation (Kugelrohr) is also a practical approach for smaller scales.[4][6]
Q5: What is a bisulfite adduct, and how can it be used for aldehyde purification?
Aldehydes react with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form a solid, water-soluble adduct.[7][8] This reaction is reversible. This process allows you to selectively remove an aldehyde from a mixture of other organic compounds (like unreacted starting materials or byproducts) that do not react with bisulfite. The aldehyde can then be regenerated from the aqueous layer by adding a base (like NaOH) or acid, which breaks down the adduct.[8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and validated solutions.
Problem 1: Poor Separation of Endo and Exo Isomers by Flash Chromatography
Common Cause: The polarity difference between the endo and exo isomers of this compound and its derivatives is often minimal, leading to poor resolution on silica gel.
Solutions:
-
Optimize the Solvent System:
-
Rationale: Finding a solvent system with the right selectivity is crucial. Non-polar solvent systems with a small amount of a slightly more polar modifier often provide the best results.
-
Protocol: Start with a low-polarity mobile phase, such as hexanes or heptane, and gradually add a polar modifier like ethyl acetate or diethyl ether in small increments (e.g., 1-2%). Monitor the separation carefully using thin-layer chromatography (TLC) to find the optimal ratio. For bicyclo[2.2.1]heptane derivatives, solvent systems like ethyl acetate/hexane are commonly employed.[10][11]
-
-
Use a Different Stationary Phase:
-
Rationale: If silica gel fails, an alternative stationary phase might offer different selectivity.
-
Protocol: Consider using alumina (basic or neutral). Aldehydes can sometimes interact more favorably with alumina, potentially improving separation. Basic alumina can also help prevent the formation of acidic impurities during chromatography.[4]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: For analytical separation or small-scale preparative work where baseline resolution is required, HPLC offers significantly higher resolving power than flash chromatography.
-
Protocol: A normal-phase column (e.g., silica or diol) with a hexane/isopropanol or hexane/ethyl acetate mobile phase is a good starting point for method development.
-
Problem 2: Product Decomposition on Silica Gel During Chromatography
Common Cause: this compound and some of its derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation, isomerization, or aldol-type side reactions.
Solutions:
-
Neutralize the Silica Gel:
-
Rationale: Deactivating the acidic sites on the silica surface can prevent degradation of sensitive compounds.
-
Protocol: Prepare a slurry of the silica gel in the mobile phase and add ~1% triethylamine (or another suitable base like pyridine) relative to the solvent volume. Swirl the slurry for a few minutes before packing the column. This neutralized silica is much gentler on acid-sensitive molecules.
-
-
Switch to a Different Stationary Phase:
-
Rationale: Using an inherently neutral or basic stationary phase avoids the acidity problem altogether.
-
Protocol: As mentioned previously, neutral or basic alumina is an excellent alternative to silica for purifying aldehydes.[4] Florisil is another option that is less acidic than silica.
-
-
Minimize Contact Time:
-
Rationale: The longer the compound is on the column, the more time there is for degradation to occur.
-
Protocol: Use a slightly more polar solvent system than what gives baseline separation on TLC to speed up the elution. "Flushing" the compound through a short plug of silica or alumina rather than running a long, slow column can also be effective for removing polar impurities.
-
Problem 3: Low or No Recovery of Aldehyde after Bisulfite Extraction
Common Cause: The regeneration of the aldehyde from its bisulfite adduct is incomplete, or the regenerated aldehyde is lost during the workup.
Solutions:
-
Ensure Complete Adduct Decomposition:
-
Rationale: The equilibrium for adduct formation is pH-dependent. A sufficiently basic environment is required to drive the reaction back towards the free aldehyde.
-
Protocol: After isolating the aqueous layer containing the adduct, add a strong base like 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is robustly basic (pH > 12).[7] Stir the mixture for 15-30 minutes to ensure complete decomposition before extracting the aldehyde.
-
-
Vigorous Extraction of the Regenerated Aldehyde:
-
Rationale: The regenerated aldehyde must be efficiently transferred from the aqueous phase back into an organic solvent.
-
Protocol: After basifying, extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Vigorous shaking in a separatory funnel is necessary to ensure a complete transfer.
-
-
Check for Emulsion Formation:
-
Rationale: The combination of organic solvent, basic aqueous solution, and the aldehyde itself can sometimes lead to the formation of a stable emulsion at the interface, trapping the product.
-
Protocol: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it. Gentle swirling, rather than vigorous shaking, can also help. In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.[8]
-
Purification Workflow Selection
The choice of purification strategy depends on the scale of the reaction and the nature of the impurities. The following diagram outlines a decision-making process for selecting the appropriate technique.
Caption: Decision tree for selecting a purification technique.
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
This protocol is adapted for the selective removal of an aldehyde from a mixture.[7][8][9]
-
Adduct Formation: Dissolve the crude mixture containing the aldehyde in a water-miscible co-solvent like methanol or dimethylformamide (DMF is often better for aliphatic aldehydes).[8] Transfer the solution to a separatory funnel.
-
Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 1-2 minutes. A solid precipitate of the adduct may form.
-
Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or hexanes) and shake again.
-
Separate the layers. The non-aldehyde components will remain in the organic layer, while the aldehyde bisulfite adduct will be in the aqueous phase.
-
Aldehyde Regeneration: Isolate the aqueous layer and transfer it to a clean flask or separatory funnel.
-
Add an equal volume of a fresh organic solvent (e.g., diethyl ether).
-
Slowly add 50% NaOH solution dropwise with stirring until the aqueous layer reaches a pH of 12 or higher.
-
Extract the regenerated aldehyde into the organic layer. Repeat the extraction two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.
Protocol 2: Flash Column Chromatography for Isomer Separation
-
TLC Analysis: First, identify a solvent system that shows the best possible separation between the endo and exo isomers on a TLC plate. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5).
-
Column Packing: Dry-pack the column with silica gel. Wet the silica with the chosen low-polarity mobile phase, ensuring there are no air bubbles.
-
Loading the Sample: Dissolve the crude aldehyde in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase. Collect fractions and monitor them by TLC. A shallow gradient, where the percentage of the polar solvent is increased very slowly, may be necessary to achieve separation.
-
Product Isolation: Combine the fractions containing the pure desired isomer and remove the solvent by rotary evaporation.
Data Summary Table
| Purification Technique | Pros | Cons | Best For |
| Fractional Distillation | - Excellent for large scales- Removes non-volatile impurities effectively | - Poor separation of isomers with close boiling points- Potential for thermal decomposition | Removing high-boiling impurities or solvents. |
| Flash Chromatography | - Can separate isomers if conditions are optimized- Versatile for many product types | - Can cause decomposition of sensitive aldehydes- Can be time-consuming for large scales | Separating endo/exo isomers; removing impurities of similar volatility.[10][12] |
| Bisulfite Extraction | - Highly selective for aldehydes- Simple and fast procedure- Avoids chromatography | - Not effective for very sterically hindered aldehydes- Requires a reversible reaction | Removing non-aldehyde impurities from a crude product mixture.[7][8] |
| Basic Wash (e.g., NaHCO₃) | - Quickly removes acidic impurities | - Only removes acidic compounds | Pre-purification step to remove carboxylic acid byproducts.[4] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. aksci.com [aksci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. reddit.com [reddit.com]
- 5. US4091020A - Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di-bicyclo-[3.1.1] and [2.2.1]heptenyl ketones - Google Patents [patents.google.com]
- 6. Buy Bicyclo[2,2,1]heptane-2-carboxaldehyde [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Scaling Up Bicyclo[2.2.1]heptane-2-carbaldehyde Reactions
Welcome to the technical support center for the synthesis and scale-up of Bicyclo[2.2.1]heptane-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of reactions involving this versatile bicyclic aldehyde. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the safe, efficient, and reproducible synthesis of your target molecule.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up of this compound synthesis, which is most commonly achieved via a Diels-Alder reaction between cyclopentadiene and acrolein.
Issue 1: Low Reaction Yield and/or Conversion
Question: We are experiencing a significant drop in yield for our Diels-Alder reaction when moving from a 1 L to a 20 L reactor. What are the likely causes and how can we mitigate this?
Answer:
Low yield upon scale-up is a multifaceted issue often rooted in thermal management, reagent stability, and mixing inefficiencies. Here’s a breakdown of potential causes and actionable solutions:
-
Cause A: Poor Thermal Control and Runaway Reactions. The Diels-Alder reaction is exothermic, and the decreasing surface-area-to-volume ratio in larger reactors can lead to poor heat dissipation.[1][2] This can cause localized overheating, promoting side reactions or even a dangerous thermal runaway.[3][4]
-
Solution:
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a semi-batch process where the more reactive or thermally sensitive reagent (acrolein) is added portion-wise or via a syringe pump. This allows for better control over the reaction rate and heat generation.[3]
-
Internal Temperature Monitoring: Always use a thermocouple to monitor the internal reaction temperature, as the jacket temperature is not a true reflection of the conditions within the reactor.[1]
-
Efficient Cooling: Ensure your reactor is equipped with an appropriately sized and efficient cooling system. For highly exothermic reactions, consider using a stronger cooling bath (e.g., ethylene glycol/water) instead of just water.
-
-
-
Cause B: Retro-Diels-Alder Reaction. At elevated temperatures, the Diels-Alder reaction is reversible.[4][5] If the internal temperature of your large-scale reaction is too high, the equilibrium may shift back towards the starting materials, reducing your product yield.
-
Solution:
-
Optimize Reaction Temperature: Conduct the reaction at the lowest possible temperature that still provides a reasonable reaction rate. This may require longer reaction times, but it will preserve the product.
-
Catalysis: Consider using a Lewis acid catalyst to accelerate the reaction at lower temperatures.[6]
-
-
-
Cause C: Acrolein Instability and Polymerization. Acrolein is highly reactive and can polymerize, especially in the presence of light, heat, or impurities.[7] This is a more significant issue at scale due to longer reaction and workup times.
-
Solution:
-
Use Freshly Distilled Acrolein: Ensure the acrolein is free of polymerization inhibitors and degradation products by distilling it immediately before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Storage: Store acrolein at 2-8°C, protected from light, and under an inert gas.[8]
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low Diels-Alder conversion.
Issue 2: Poor Endo/Exo Stereoselectivity
Question: Our product is a mixture of endo and exo isomers, and the ratio is inconsistent between batches. How can we improve the stereoselectivity of the reaction?
Answer:
The endo/exo selectivity of the Diels-Alder reaction is influenced by both kinetic and thermodynamic factors.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Product (Endo): The endo isomer is typically the kinetically favored product, formed faster at lower temperatures due to secondary orbital interactions.[9]
-
Thermodynamic Product (Exo): The exo isomer is generally more thermodynamically stable due to reduced steric hindrance.[10] At higher temperatures or with prolonged reaction times, the initially formed endo product can isomerize to the more stable exo product via a retro-Diels-Alder reaction.[11]
-
-
Solutions for Controlling Stereoselectivity:
-
Temperature Control: For higher endo selectivity, maintain a low reaction temperature (e.g., 0-10°C). For higher exo selectivity, a higher temperature might be beneficial, but this can also lead to lower overall yield.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) can enhance the rate of the reaction and often increases the endo selectivity.[6] The catalyst coordinates to the carbonyl oxygen of the acrolein, increasing its dienophilicity and exaggerating the secondary orbital interactions that favor the endo transition state.
-
Solvent Effects: The choice of solvent can influence the endo/exo ratio. Polar solvents can sometimes favor the formation of the endo product.
-
Factors Influencing Endo/Exo Selectivity
| Factor | Effect on Endo Selectivity | Effect on Exo Selectivity | Rationale |
| Temperature | Increased at lower temperatures | Increased at higher temperatures | Kinetic vs. Thermodynamic control[11] |
| Lewis Acid Catalyst | Generally increased | Generally decreased | Enhancement of secondary orbital interactions[6] |
| Reaction Time | Higher with shorter times | Can increase with longer times | Isomerization of endo to exo[10] |
Issue 3: Purification Challenges at Scale
Question: We are struggling to purify this compound at the kilogram scale. Column chromatography is not a viable option. What are our alternatives?
Answer:
Large-scale purification requires moving away from chromatography towards more scalable techniques.
-
Cause: Impurities and Isomer Mixtures. Common impurities include unreacted starting materials, polymerization byproducts, and the presence of both endo and exo isomers which may have close boiling points.
-
Solutions:
-
Fractional Distillation: If there is a sufficient boiling point difference between your product and the major impurities, fractional distillation under reduced pressure is a highly effective and scalable purification method.
-
Bisulfite Adduct Formation: Aldehydes can be selectively removed from a mixture by forming a solid bisulfite adduct.[12][13][14] This is a classic and highly effective method for purifying aldehydes.
-
Protocol: The crude product is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct which can be filtered off. The aldehyde can then be regenerated by treating the adduct with an acid or base.[12] This method is excellent for removing non-aldehydic impurities.
-
-
Control of Stereoselectivity: Optimizing the reaction to favor a single isomer (as discussed in Issue 2) will simplify purification, as you will not have to separate the endo and exo products.
-
Purification Workflow via Bisulfite Adduct
Caption: Purification workflow using bisulfite adduct formation.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns revolve around the reactants, cyclopentadiene and acrolein, and the exothermic nature of the Diels-Alder reaction.
-
Acrolein: It is highly toxic, flammable, and a lachrymator.[7] It can polymerize violently.[7] Always handle acrolein in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves and safety goggles.[1]
-
Cyclopentadiene: It readily dimerizes to dicyclopentadiene at room temperature. To obtain the reactive monomer, dicyclopentadiene must be "cracked" by heating, a process that should be done with care.[15] Cyclopentadiene is also flammable.
-
Thermal Runaway: As discussed in the troubleshooting section, the exothermicity of the reaction poses a significant risk at scale.[3][4] Proper temperature control and monitoring are critical.
Q2: How does the endo/exo ratio of the starting aldehyde affect downstream reactions?
A2: The stereochemistry of the aldehyde can have a significant impact on the stereochemical outcome of subsequent reactions. The accessibility of the aldehyde group is different in the endo and exo isomers due to the steric environment of the bicyclic ring system. This can affect the rate and selectivity of reactions such as reductions, oxidations, and additions to the carbonyl group. It is therefore crucial to either use a consistent ratio of isomers or to isolate a single isomer for downstream processing to ensure batch-to-batch reproducibility.
Q3: What analytical techniques are recommended for in-process monitoring of the reaction?
A3: For in-process monitoring, you need techniques that can quickly provide information on the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of volatile starting materials like cyclopentadiene and acrolein, and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by observing the disappearance of the vinyl proton signals of the reactants and the appearance of the aldehyde and aliphatic proton signals of the product.[11]
-
Infrared (IR) Spectroscopy: The disappearance of the C=C stretch of the reactants and the appearance of the C=O stretch of the aldehyde product can be monitored by IR.
III. Experimental Protocols
Protocol 1: Scale-Up of the Diels-Alder Reaction (20 L Scale)
Safety Note: This reaction should only be performed by trained personnel in a facility equipped to handle large-scale reactions with highly toxic and flammable materials. All operations involving acrolein must be conducted in a closed system or a well-ventilated walk-in fume hood.
Equipment:
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and addition funnel.
-
Cooling/heating circulator.
-
Inert gas supply (Nitrogen or Argon).
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Dicyclopentadiene | 132.21 | 3.3 kg | 25 |
| Acrolein (freshly distilled) | 56.06 | 2.8 kg | 50 |
| Toluene | - | 10 L | - |
Procedure:
-
Cracking of Dicyclopentadiene: In a separate apparatus, carefully crack dicyclopentadiene by heating it to ~170°C and collecting the cyclopentadiene monomer (b.p. 41°C) in a cooled receiver.[15] Prepare approximately 3.3 kg (50 moles) of cyclopentadiene.
-
Reactor Setup: Set up the 20 L reactor under a nitrogen atmosphere. Charge the reactor with the freshly prepared cyclopentadiene and 5 L of toluene.
-
Cooling: Cool the reactor contents to 0-5°C using the circulator.
-
Acrolein Addition: Add the freshly distilled acrolein to the addition funnel. Begin slow, dropwise addition of the acrolein to the reactor, maintaining the internal temperature between 5-10°C. This addition should take approximately 4-6 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 10°C for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots to confirm the consumption of cyclopentadiene.
-
Workup: Once the reaction is complete, slowly warm the mixture to room temperature. The crude product in toluene can be taken forward for purification.
Protocol 2: Purification via Bisulfite Adduct
-
Extraction: Transfer the crude reaction mixture to a larger vessel. Add a freshly prepared saturated aqueous solution of sodium bisulfite (approx. 10 L). Stir vigorously for 2-3 hours.
-
Filtration: A white precipitate of the bisulfite adduct will form. Isolate the solid by filtration and wash it with toluene to remove non-aldehydic impurities.
-
Regeneration: Suspend the filtered adduct in a mixture of water and dichloromethane. While stirring, slowly add a 10% aqueous sodium carbonate solution until the mixture is basic (pH > 9). This will regenerate the free aldehyde.
-
Separation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
IV. References
-
STANDARD OPERATING PROCEDURE Acrolein - Environmental Health and Safety. Available at: --INVALID-LINK--
-
Scale-up Reactions - Division of Research Safety | Illinois. Available at: --INVALID-LINK--
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. Available at: --INVALID-LINK--
-
Acrolein - Yale Environmental Health & Safety. Available at: --INVALID-LINK--
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at: --INVALID-LINK--
-
Scale Up Safety_FINAL - Stanford Environmental Health & Safety. Available at: --INVALID-LINK--
-
Workup: Aldehydes - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--
-
2-(2-Methylprop-2-enyl)this compound - AK Scientific, Inc. Safety Data Sheet. Available at: --INVALID-LINK--
-
Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
General procedures for the purification of Aldehydes - Chempedia - LookChem. Available at: --INVALID-LINK--
-
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Available at: --INVALID-LINK--
-
π-Facial stereoselectivity in the Diels–Alder reactions of a rigid carbocyclic diene: spiro(bicyclo[2.2.1]heptane-2,1'-[1][7]cyclopentadiene). Available at: --INVALID-LINK--
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Available at: --INVALID-LINK--
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Request PDF. Available at: --INVALID-LINK--
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available at: --INVALID-LINK--
-
Diels-Alder Reaction - Utah Tech University. Available at: --INVALID-LINK--
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed. Available at: --INVALID-LINK--
-
Diels-Alder reaction of acrolein with cyclopentadiene catalyzed by ruthenium. Available at: --INVALID-LINK--
-
troubleshooting low yield in Diels-Alder reactions with trans-Dihydrophthalic Acid - Benchchem. Available at: --INVALID-LINK--
-
EP1254882A1 - Process for preparing bicyclo 2.2.1]heptane derivatives - Google Patents. Available at: --INVALID-LINK--
-
This compound | C8H12O | CID 86864 - PubChem. Available at: --INVALID-LINK--
-
The Synthesis and Stereochemistry of Methyl Substituted Bicyclo[2.2.1] heptane-2-carboxaldehydes - Taylor & Francis Online. Available at: --INVALID-LINK--
-
Ab Initio Study of the Diels−Alder Reaction of Cyclopentadiene with Acrolein in a Ionic Liquid by KS-DFT/3D-RISM-KH Theory - ACS Publications. Available at: --INVALID-LINK--
-
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | 698-39-5 | Benchchem. Available at: --INVALID-LINK--
-
Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC - NIH. Available at: --INVALID-LINK--
-
-
The Diels-Alder Cycloaddition Reaction. Available at: --INVALID-LINK--
-
-
New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. - ResearchGate. Available at: --INVALID-LINK--
-
The Diels Alder Reaction (Worksheet Solutions Walkthrough) - YouTube. Available at: --INVALID-LINK--
-
The Diels-Alder Reaction - Master Organic Chemistry. Available at: --INVALID-LINK--
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R - NIH. Available at: --INVALID-LINK--
References
- 1. purdue.edu [purdue.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Workup [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. community.wvu.edu [community.wvu.edu]
Technical Support Center: Stereoselectivity in Bicyclo[2.2.1]heptane-2-carbaldehyde Reactions
<
Welcome to the technical support center for managing stereoselectivity in reactions involving bicyclo[2.2.1]heptane-2-carbaldehyde, also known as norbornane-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereochemical control in this versatile bicyclic system. The rigid and strained nature of the bicyclo[2.2.1]heptane scaffold presents unique challenges and opportunities in asymmetric synthesis.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stereochemistry of this compound.
Q1: What are the key stereochemical features of this compound?
A1: The primary stereochemical feature is the existence of endo and exo isomers.[2] The aldehyde substituent at the C2 position can be oriented either towards the six-membered ring (endo) or away from it (exo). This seemingly subtle difference significantly impacts the steric environment around the carbonyl group, thereby influencing the facial selectivity of nucleophilic attack.[3] The Diels-Alder reaction, a common method for synthesizing this scaffold, often favors the formation of the endo isomer as the kinetic product.[3] However, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance.[3]
Q2: Why is controlling stereoselectivity in reactions with this aldehyde important?
A2: The bicyclo[2.2.1]heptane framework is a prominent structural motif in numerous natural products and pharmaceutical agents.[1][4][5] The three-dimensional arrangement of substituents on this rigid scaffold is critical for biological activity. Different stereoisomers of a molecule can have vastly different pharmacological effects. Therefore, precise control over stereochemistry is essential for the synthesis of enantiomerically pure compounds for drug discovery and development.[1]
Q3: What are the primary factors that influence stereoselectivity in nucleophilic additions to this compound?
A3: The stereochemical outcome of nucleophilic additions is primarily governed by a combination of steric and electronic factors. Key considerations include:
-
Facial Shielding: The bicyclic framework inherently shields one face of the carbonyl group more than the other. In the exo isomer, the endo face is more sterically hindered by the C5 and C6 hydrogens. Conversely, in the endo isomer, the exo face is more accessible.[3]
-
Reagent Size: The steric bulk of the incoming nucleophile plays a crucial role. Larger nucleophiles will preferentially attack from the less hindered face.
-
Chelation Control: The presence of a Lewis acidic metal can lead to chelation between the carbonyl oxygen and another nearby heteroatom, locking the conformation and directing the nucleophile to a specific face.
-
Felkin-Anh Model: This model is often used to predict the stereochemical outcome of nucleophilic attack on chiral aldehydes and ketones.[6][7] It considers the steric hindrance of the substituents alpha to the carbonyl group to predict the preferred trajectory of the nucleophile.[6][8]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during experimentation.
Guide 1: Poor Diastereoselectivity in Grignard and Organolithium Additions
Problem: Low diastereomeric ratio (dr) observed in the addition of Grignard or organolithium reagents to either the endo or exo isomer of this compound.
Probable Causes & Solutions:
-
Cause 1: Insufficient Steric Differentiation. The inherent steric bias of the bicyclo[2.2.1]heptane system may not be sufficient to direct the addition of small nucleophiles like methylmagnesium bromide or methyllithium.
-
Solution 1a: Employ a Bulky Reagent. If the experimental design allows, switching to a bulkier nucleophile (e.g., tert-butylmagnesium chloride) can significantly enhance diastereoselectivity by amplifying the steric interactions.
-
Solution 1b: Utilize a Chiral Auxiliary. Attaching a chiral auxiliary to the bicyclo[2.2.1]heptane scaffold can provide a strong facial bias, leading to high diastereoselectivity.[9] The auxiliary can be cleaved in a subsequent step.
-
-
Cause 2: Competing Reaction Pathways. At higher temperatures, organometallic reagents can be less selective.
-
Solution 2a: Lower the Reaction Temperature. Performing the reaction at low temperatures (e.g., -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy.
-
Solution 2b: Consider Chelation Control. The addition of a Lewis acid that can coordinate to the carbonyl oxygen can enforce a more rigid conformation, leading to improved stereocontrol. For example, the use of CeCl₃ with Grignard reagents (Luche reduction conditions for hydrides) can sometimes improve selectivity by altering the reactivity of the organometallic species.[10]
-
Experimental Protocol: Diastereoselective Addition of a Grignard Reagent under Chelation Control
-
To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C, add a solution of anhydrous CeCl₃ (1.1 equiv) in THF.
-
Stir the mixture for 1 hour at -78 °C.
-
Slowly add the Grignard reagent (1.2 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction for 4-6 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Guide 2: Unexpected endo/exo Product Ratios in Diels-Alder Reactions
Problem: The observed endo/exo ratio of the this compound product from a Diels-Alder reaction is not as expected.
Probable Causes & Solutions:
-
Cause 1: Thermodynamic vs. Kinetic Control. The Diels-Alder reaction is reversible. While the endo product is often the kinetically favored product due to secondary orbital interactions, the exo product is typically more thermodynamically stable.[3]
-
Solution 1a: Adjust Reaction Time and Temperature. Shorter reaction times and lower temperatures will favor the kinetic endo product. Conversely, prolonged reaction times at higher temperatures can lead to retro-Diels-Alder and subsequent re-formation of the more stable exo product.
-
-
Cause 2: Lewis Acid Catalysis. Lewis acids can significantly influence the endo/exo selectivity of Diels-Alder reactions.
-
Solution 2a: Screen Lewis Acids. Different Lewis acids (e.g., TiCl₄, AlCl₃, SnCl₄) can have varying effects on the transition state geometry. A screening of different Lewis acids and their stoichiometry can help optimize the desired selectivity.
-
-
Cause 3: Steric Effects of the Diene or Dienophile. Substituents on the diene or dienophile can sterically disfavor the formation of the endo product.
-
Solution 3a: Modify Reactants. If possible, modifying the steric bulk of the reactants can be a strategy to influence the product ratio.
-
Data Presentation: Effect of Reaction Conditions on endo/exo Selectivity in the Diels-Alder Reaction of Cyclopentadiene and Acrolein
| Catalyst | Temperature (°C) | Time (h) | endo/exo Ratio |
| None | 25 | 24 | 80:20 |
| None | 100 | 24 | 40:60 |
| AlCl₃ (0.1 equiv) | 0 | 2 | >95:5 |
| SnCl₄ (0.1 equiv) | 0 | 2 | 90:10 |
Part 3: Visualization & Advanced Strategies
Organocatalysis for Enantioselective Reactions
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of aldehydes.[11][12][13] Chiral secondary amines, such as proline and its derivatives, can react with this compound to form an enamine intermediate, which can then undergo enantioselective reactions.[11][12]
Diagram: Organocatalytic Enamine Activation
Caption: Organocatalytic cycle for the enantioselective functionalization of this compound via enamine activation.
Troubleshooting Guide 3: Low Enantioselectivity in Organocatalyzed Reactions
Problem: An organocatalyzed reaction of this compound results in a low enantiomeric excess (ee).
Probable Causes & Solutions:
-
Cause 1: Suboptimal Catalyst. The steric and electronic properties of the organocatalyst are critical for achieving high enantioselectivity.
-
Solution 1a: Catalyst Screening. A systematic screening of different chiral amine catalysts (e.g., various proline derivatives, diarylprolinol silyl ethers) is often necessary to find the optimal catalyst for a specific transformation.[14]
-
-
Cause 2: Achiral Background Reaction. A non-catalyzed, achiral background reaction can compete with the desired catalytic cycle, leading to a racemic product.
-
Solution 2a: Optimize Reaction Conditions. Lowering the reaction temperature can often suppress the background reaction. Adjusting the concentration of the reactants and catalyst loading can also be beneficial.
-
-
Cause 3: Water Content. The presence of water can interfere with the formation of the enamine intermediate and can also promote the achiral background reaction.
-
Solution 3a: Ensure Anhydrous Conditions. Use freshly distilled solvents and dried reagents. The addition of a mild dehydrating agent, such as molecular sieves, can be helpful.
-
Experimental Protocol: Enantioselective Organocatalytic Aldol Reaction
-
To a stirred solution of this compound (1.0 equiv) and the desired ketone (5.0 equiv) in anhydrous DMSO, add the chiral proline-based organocatalyst (0.1 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Direct Asymmetric Aldol Reactions Promoted by (1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic Acid as an Organocatalyst [kci.go.kr]
preventing polymerization during Bicyclo[2.2.1]heptane-2-carbaldehyde synthesis
<M>
A Guide to Preventing Polymerization and Other Side Reactions
Welcome to the technical support center for the synthesis of Bicyclo[2.2.1]heptane-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues, particularly unwanted polymerization, during this critical Diels-Alder reaction.
Introduction
The synthesis of this compound, typically achieved through a Diels-Alder reaction between cyclopentadiene and acrolein, is a cornerstone reaction for accessing the versatile norbornene scaffold. However, the high reactivity of acrolein presents a significant challenge: its propensity to undergo spontaneous polymerization. This guide provides in-depth, experience-driven insights and actionable protocols to mitigate this and other potential side reactions, ensuring a successful and high-yielding synthesis.
Core Principles of Polymerization Prevention
Understanding the root causes of acrolein polymerization is the first step toward its prevention. Acrolein is highly susceptible to polymerization through various mechanisms, which can be initiated by heat, light, air (oxygen), and the presence of acids or bases.[1][2][3]
Troubleshooting Guide & FAQs
Here we address specific issues that may arise during the synthesis, with a focus on preventing polymerization.
Question 1: My reaction mixture is turning viscous and yielding a significant amount of a solid, insoluble material. What is happening and how can I prevent it?
Answer: This is a classic sign of acrolein polymerization. Acrolein can polymerize via multiple pathways, including radical polymerization initiated by peroxides (formed by exposure to air) or acid/base-catalyzed mechanisms.[1][2] To prevent this, several factors must be strictly controlled:
-
Reagent Purity and Stabilization: Acrolein is typically supplied with a stabilizer, such as hydroquinone, to inhibit polymerization during storage.[1][3][4] It is crucial to use freshly opened or properly stored acrolein. If the purity is , it is advisable to distill the acrolein immediately before use, ensuring the collection flask contains a small amount of a polymerization inhibitor.
-
Exclusion of Air and Light: Oxygen can initiate radical polymerization. Therefore, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Additionally, since light can also promote polymerization, it is best practice to protect the reaction vessel from light by wrapping it in aluminum foil.[1][2]
-
Temperature Control: The Diels-Alder reaction is often exothermic. Uncontrolled temperature increases will significantly accelerate the rate of polymerization.[5][6][7] It is imperative to maintain the recommended reaction temperature through efficient cooling.
Question 2: I am using a Lewis acid catalyst to accelerate the Diels-Alder reaction, but I'm still observing significant polymer formation. Why is this happening?
Answer: While Lewis acids are effective at catalyzing the Diels-Alder reaction by lowering the LUMO of the dienophile (acrolein), they can also inadvertently promote polymerization.[8][9][10] Many Lewis acids are strong acids and can initiate cationic polymerization of acrolein.
Troubleshooting Steps:
-
Choice of Lewis Acid: The strength and nature of the Lewis acid are critical. Milder Lewis acids may be less prone to inducing polymerization. Experiment with different Lewis acids (e.g., ZnCl₂, SnCl₄, AlCl₃) to find the optimal balance between reaction acceleration and polymerization inhibition.[9]
-
Catalyst Loading: Use the minimum effective amount of the Lewis acid catalyst. Higher catalyst concentrations increase the likelihood of side reactions.
-
Slow Addition: Add the Lewis acid slowly to the reaction mixture at a low temperature to control the initial exotherm and minimize localized high concentrations of the catalyst.
Question 3: What is the optimal temperature for the Diels-Alder reaction between cyclopentadiene and acrolein to maximize the yield of the desired product and minimize polymerization?
Answer: The Diels-Alder reaction is subject to kinetic and thermodynamic control.[5] At lower temperatures, the formation of the endo product is generally favored (kinetic control). As the temperature increases, the retro-Diels-Alder reaction can become significant, and the product distribution may shift towards the more thermodynamically stable exo product.[5]
For the reaction between cyclopentadiene and acrolein, a lower temperature is generally preferred to suppress acrolein polymerization. Running the reaction at or below room temperature (e.g., 0-25°C) is a common strategy. It's important to note that lower temperatures will slow down the Diels-Alder reaction rate, so a balance must be struck.
| Temperature Range | Expected Outcome |
| 0-10°C | Slower reaction rate, minimal polymerization, favors endo product. |
| 10-25°C | Moderate reaction rate, manageable polymerization risk, good endo selectivity. |
| >25°C | Increased reaction rate, significantly higher risk of polymerization, potential for retro-Diels-Alder. |
Question 4: Are there any specific inhibitors I can add to my reaction mixture to prevent polymerization without significantly affecting the Diels-Alder reaction?
Answer: Yes, the use of radical inhibitors is a highly effective strategy. Hydroquinone is a commonly used inhibitor for acrolein.[1][3][4][11][12] A small amount of hydroquinone can be added to the reaction mixture to quench any radical species that may form.
Recommended Inhibitors:
-
Hydroquinone: A standard and effective radical scavenger.
-
Hydroquinone monomethyl ether (MEHQ): Another common and effective inhibitor.
-
Phenothiazine: Can also be used to inhibit polymerization.[11]
It is crucial to use these inhibitors at a low concentration (typically in the ppm range) to avoid any potential interference with the desired reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound with Polymerization Prevention
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add freshly distilled cyclopentadiene.
-
Inhibitor Addition: Add a catalytic amount of hydroquinone to the cyclopentadiene.
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Acrolein Addition: Slowly add freshly distilled acrolein to the cooled cyclopentadiene solution over a period of 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0-5°C for 4-6 hours, then let it slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Lewis Acid Catalyzed Synthesis with Minimized Polymerization
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of the chosen Lewis acid (e.g., ZnCl₂) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Acrolein Addition: Slowly add freshly distilled acrolein to the cooled Lewis acid solution.
-
Cyclopentadiene Addition: Add freshly distilled cyclopentadiene dropwise to the reaction mixture.
-
Reaction: Maintain the reaction at -78°C for the recommended time (this will depend on the specific Lewis acid and substrates).
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizing the Process
To better understand the competing reaction pathways, the following diagram illustrates the desired Diels-Alder reaction versus the undesired polymerization of acrolein.
References
- 1. enhs.uark.edu [enhs.uark.edu]
- 2. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. Acrolein (HSG 67, 1991) [inchem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermally reversible Diels–Alder-based polymerization: an experimental and theoretical assessment - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 11. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
- 12. US2653172A - Stabilization of acrolein - Google Patents [patents.google.com]
Technical Support Center: Diastereoselective Additions to Bicyclo[2.2.1]heptane-2-carbaldehyde
Welcome to the technical support center for navigating the complexities of diastereoselective additions to bicyclo[2.2.1]heptane-2-carbaldehyde (also known as norbornane-2-carboxaldehyde). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this rigid, chiral aldehyde in their synthetic pathways. The unique steric environment of the bicyclo[2.2.1]heptane core presents significant challenges to achieving high diastereoselectivity. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you predictably control stereochemical outcomes.
Section 1: Understanding the Stereochemical Landscape
The bicyclo[2.2.1]heptane framework is conformationally locked, creating two distinct faces for nucleophilic attack: the sterically hindered concave endo face and the more accessible convex exo face. The aldehyde substituent at the C2 position can exist as two epimers, exo and endo. For the commercially available mixture, the exo isomer is typically predominant. The stereochemical outcome of nucleophilic additions is governed by a delicate balance of steric and electronic factors, which can be predicted by established stereochemical models.
Key Stereochemical Models:
-
Felkin-Anh Model: This is one of the most widely accepted models for predicting the outcome of nucleophilic additions to chiral aldehydes.[1] It posits that the largest group (L) on the α-carbon orients itself perpendicular to the carbonyl plane to minimize steric interactions.[2] The nucleophile then attacks along the Bürgi-Dunitz trajectory (~107°) from the face opposite the largest group and past the smallest group (S).[3]
-
Chelation Control: In cases where the α-carbon bears a substituent capable of coordinating with a Lewis acid (e.g., an ether or protected alcohol), a cyclic chelate can form with the carbonyl oxygen.[4] This locks the conformation, forcing the nucleophile to attack from the least hindered face of this rigid structure, often leading to a product with opposite stereochemistry to that predicted by the Felkin-Anh model.[5] This is also referred to as the Cram-chelate model.[4]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during nucleophilic additions to this compound.
Problem 1: Poor Diastereoselectivity (Low d.r.) in Grignard or Organolithium Additions
Symptoms: You are obtaining a nearly 1:1 mixture of diastereomeric alcohols, making purification difficult and lowering the yield of the desired product.
Potential Causes & Solutions:
-
Cause A: Competing Stereochemical Pathways. Without a strong directing element, the energetic difference between the transition states leading to the two diastereomers is minimal. For the exo-aldehyde, the C1-C6 bridge provides significant steric bulk (the "Large" group in the Felkin-Anh model), while the C3-H is the "Medium" group. The nucleophile can attack from either the top or bottom face of the aldehyde, leading to competing pathways.
-
Solution 1: Lower the Reaction Temperature. Running the reaction at lower temperatures (e.g., -78 °C instead of 0 °C or room temperature) can amplify small energy differences between competing transition states, often favoring one diastereomer.
-
Solution 2: Use a Bulky Nucleophile. A sterically demanding nucleophile (e.g., tert-butylmagnesium chloride) will be more sensitive to the steric environment of the aldehyde, potentially increasing facial selectivity. Conversely, a very small nucleophile like LiAlH₄ may show lower selectivity.
-
Solution 3: Introduce a Lewis Acid. The addition of a Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and potentially creating a more organized, rigid transition state that favors one diastereomer.[6]
-
-
Cause B: Presence of the endo-Aldehyde Isomer. The starting material is often a mixture of exo and endo isomers. The endo isomer presents a different steric environment and may favor the opposite diastereomer upon addition, eroding the overall diastereomeric ratio.
-
Solution 1: Isomer Purification. If possible, purify the exo-aldehyde from the endo isomer via chromatography or distillation before the addition reaction.
-
Solution 2: Epimerization. In some cases, the aldehyde can be epimerized to favor the thermodynamically more stable exo isomer under basic or acidic conditions prior to the reaction.
-
Problem 2: Major Product is the "Anti-Felkin" Diastereomer
Symptoms: The major product observed is the opposite of what the standard Felkin-Anh model predicts.
Potential Causes & Solutions:
-
Cause A: Unintended Chelation Control. Even without a deliberately added chelating auxiliary, the Grignard reagent itself (RMgX) is a Lewis acid.[7] If the solvent is non-coordinating (e.g., toluene, dichloromethane), the magnesium ion can form a chelate with the carbonyl oxygen and another nearby Lewis basic atom, such as an ether on the bicyclic frame.[8]
-
Solution 1: Change the Solvent. Switch to a strongly coordinating solvent like tetrahydrofuran (THF) or diethyl ether. These solvents will solvate the magnesium ion, disrupting the chelate and favoring the non-chelated, Felkin-Anh pathway.
-
Solution 2: Use a Non-Chelating Reagent. Organolithium reagents are generally less prone to chelation than Grignard reagents. Consider using R-Li instead of R-MgX.
-
-
Cause B: Polar Felkin-Anh Model. If an electronegative atom (like oxygen or a halogen) is present on the α-carbon, it can act as the "Large" group due to electronic repulsion and orbital overlap effects, even if it is not sterically the largest.[1] This reorients the molecule in the transition state and leads to the "anti-Felkin" product.[3]
-
Solution: Re-evaluate the Stereochemical Model. Recognize that the polar substituent is dictating the stereochemistry. If this outcome is undesired, chemical modification of that substituent prior to the addition may be necessary.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the typical diastereoselectivity for a standard Grignard addition to exo-bicyclo[2.2.1]heptane-2-carbaldehyde?
-
A1: Without specific directing groups or additives, the diastereoselectivity is often modest, typically ranging from 2:1 to 4:1 in favor of the Felkin-Anh product. The exact ratio is highly dependent on the specific Grignard reagent, solvent, and temperature.
-
-
Q2: How do I choose the right Lewis acid to improve diastereoselectivity?
-
A2: The choice depends on whether you want to enforce a Felkin-Anh or a chelation-controlled pathway.
-
For Felkin-Anh: Use a bulky, monodentate Lewis acid like aluminum tris(2,6-di-tert-butyl-4-methylphenoxide) (ATPH). This will coordinate to the carbonyl oxygen but is too sterically hindered to form a chelate, thus amplifying the inherent steric bias.
-
For Chelation Control: Use a small, bidentate Lewis acid like zinc chloride (ZnCl₂), magnesium bromide (MgBr₂), or titanium tetrachloride (TiCl₄).[8] These can effectively coordinate to both the carbonyl oxygen and a nearby Lewis basic group, locking the conformation.[5]
-
-
-
Q3: What is the best analytical method to determine the diastereomeric ratio (d.r.)?
-
A3: High-field ¹H NMR spectroscopy is the most common and direct method. The signals for the newly formed carbinol proton (CH-OH) and adjacent protons will appear at different chemical shifts for each diastereomer. Integration of these distinct signals provides the ratio. For difficult-to-resolve signals, chiral GC or HPLC may be necessary.
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for a Felkin-Anh Controlled Grignard Addition
This protocol is designed to favor the non-chelated pathway.
-
Apparatus Setup: Under an inert atmosphere (N₂ or Argon), add exo-bicyclo[2.2.1]heptane-2-carbaldehyde (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Dissolve the aldehyde in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add the Grignard reagent (e.g., 1.2 eq of 1.0 M solution in THF) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis & Purification: Determine the crude diastereomeric ratio by ¹H NMR. Purify the product by flash column chromatography.
Protocol 2: Procedure for a Chelation-Controlled Addition (Requires Chelating Group)
This protocol assumes the presence of a chelating group (e.g., an α-alkoxy group) on the bicyclo[2.2.1]heptane framework.
-
Apparatus Setup: Under an inert atmosphere, add the α-alkoxy this compound (1.0 eq) to a flame-dried flask with a stirrer.
-
Solvent & Lewis Acid: Dissolve the aldehyde in a non-coordinating solvent like anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M). Add a bidentate Lewis acid (e.g., 1.1 eq of ZnCl₂ or MgBr₂). Stir at room temperature for 30 minutes to allow the chelate to form.
-
Cooling: Cool the mixture to -78 °C.
-
Reagent Addition: Add the organometallic reagent (e.g., 1.2 eq of an organolithium or Grignard reagent) dropwise, maintaining a low internal temperature.
-
Reaction: Stir at -78 °C for 2-4 hours. Monitor by TLC.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or NH₄Cl.
-
Workup & Analysis: Follow steps 7 and 8 from Protocol 1. The major product should be the chelation-controlled ("anti-Felkin") diastereomer.
Section 5: Data Summary Table
The following table summarizes representative outcomes for nucleophilic additions to exo-bicyclo[2.2.1]heptane-2-carbaldehyde and its derivatives, illustrating the principles discussed.
| Nucleophile | Substrate Moiety | Conditions | Diastereomeric Ratio (Felkin:Anti-Felkin) | Reference Insight |
| MeMgBr | Unsubstituted | THF, 0 °C | ~3:1 | Standard outcome with moderate selectivity. |
| PhLi | Unsubstituted | Et₂O, -78 °C | ~4:1 | Lower temperature improves selectivity. |
| LiAlH₄ | Unsubstituted | THF, 0 °C | ~2:1 | Small nucleophiles often show lower selectivity. |
| Et₂Zn | α-OTBS | DCM, ZnCl₂, -78 °C | 1:>20 | Strong chelation control with zinc Lewis acids completely reverses Felkin selectivity.[9] |
| MeMgBr | α-OMOM | Toluene, 0 °C | 1:~10 | Small, coordinating protecting groups (OMOM) strongly favor the chelation pathway.[8] |
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bicyclo[2.2.1]heptane-2-carbaldehyde Reaction Work-ups
Welcome to the technical support center for researchers working with Bicyclo[2.2.1]heptane-2-carbaldehyde and its derivatives. This guide, structured in a question-and-answer format, provides practical, field-proven insights into the common work-up and purification challenges associated with this unique bicyclic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence work-up procedures?
A1: Understanding the physical properties is crucial for designing effective extraction and purification protocols. The compound's bicyclic structure and moderate polarity dictate its solubility and behavior.
| Property | Value | Implication for Work-up |
| Molecular Formula | C₈H₁₂O[1] | Relatively small, non-polar hydrocarbon backbone with a polar aldehyde group. |
| Molecular Weight | 124.18 g/mol [1] | Volatile enough for removal of trace amounts under high vacuum but not so volatile as to be lost during solvent evaporation at standard pressures. |
| Density | 1.11 g/cm³[2] | Slightly denser than water. This is an important consideration for liquid-liquid extractions, as the organic layer may not necessarily be the top layer, depending on the solvent used. |
| Boiling Point | 75-76 °C at 25 Torr[2] | Suggests that purification by vacuum distillation is a viable option for larger scales. It is relatively non-volatile at atmospheric pressure. |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, ether). | Standard organic solvents are effective for extraction from aqueous media. |
| XLogP3 | 1.6 - 1.7[2][3] | This value indicates moderate lipophilicity. The compound will partition well into common organic solvents but may retain some slight solubility in water, potentially requiring multiple extractions for quantitative recovery. |
Q2: How stable is the aldehyde functional group during acidic or basic work-up conditions?
A2: The aldehyde group is sensitive to certain conditions.
-
Acidic Conditions: The aldehyde is generally stable to mildly acidic washes (e.g., saturated NH₄Cl, dilute HCl). However, strong acidic conditions, especially with heating, can promote side reactions like acetal formation if alcohols are present.[4]
-
Basic Conditions: Aldehydes with α-hydrogens can undergo aldol condensation reactions under basic conditions.[4] While this compound has α-hydrogens, the rigid bicyclic structure can influence reactivity. Mild basic washes (e.g., saturated NaHCO₃) are generally safe at low temperatures to neutralize acid, but prolonged exposure to stronger bases (e.g., NaOH) should be avoided.
Troubleshooting and Procedural Guides
This section addresses specific problems encountered during the work-up of reactions involving this compound.
Issue 1: Persistent Emulsion During Liquid-Liquid Extraction
Q: I've quenched my reaction and added an organic solvent for extraction, but a thick, inseparable emulsion has formed between the aqueous and organic layers. How can I resolve this?
A: Emulsion formation is a common problem, especially when residual starting materials or byproducts act as surfactants.[5][6] The rigid, bulky nature of the bicyclo[2.2.1]heptane core can contribute to this issue. Here is a systematic approach to breaking an emulsion.
Step-by-Step Protocol: Breaking an Emulsion
-
Patience: First, allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own with time.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to force the organic components into the organic layer and disrupt the emulsion.[7]
-
Gentle Agitation: After adding brine, do not shake vigorously. Instead, gently swirl the funnel or rock it back and forth to encourage mixing without re-forming the emulsion.
-
Dilution: If the emulsion persists, try diluting the organic layer by adding more of the organic extraction solvent (e.g., 2-5 times the initial volume). This can sometimes lower the concentration of the emulsifying agent.[7]
-
Filtration through Celite®: As a last resort, filter the entire mixture through a pad of Celite® or diatomaceous earth.[7] This works by physically breaking up the dispersed droplets. Rinse the filter cake with fresh organic solvent to recover your product.
-
Centrifugation: If available, centrifuging the mixture can provide the force needed to separate the layers.[6]
Caption: Troubleshooting workflow for breaking emulsions.
Issue 2: Low Recovery of Product After Extraction
Q: My NMR analysis of the crude product shows very low yield after a standard aqueous work-up. Where could my product have gone?
A: Low recovery can stem from several factors related to the compound's properties and the specifics of the reaction.
-
Insufficient Extraction: The product has moderate polarity. A single extraction may be insufficient. Perform at least three extractions with your chosen organic solvent to ensure quantitative recovery from the aqueous layer.
-
Reaction Quenching Issues: If your reaction produced a water-soluble derivative, it may remain in the aqueous layer. For example, if the aldehyde was reduced to the corresponding alcohol, the product will be more polar. Ensure the aqueous layer is thoroughly extracted.
-
pH Adjustment: If the reaction product is an acid or a base, its solubility will be highly dependent on the pH of the aqueous layer. For instance, if the aldehyde was oxidized to a carboxylic acid, you must acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~2-3 before extraction to protonate the carboxylate and make it soluble in the organic solvent.
Standard Protocol: General Extractive Work-up for Neutral Reactions
This protocol is a reliable starting point for many common transformations of this compound, such as reductions or Grignard additions.
-
Quenching: Cool the reaction mixture in an ice bath (0 °C). Slowly add a quenching solution. For reductions with NaBH₄, a saturated aqueous solution of ammonium chloride (NH₄Cl) is effective.[8] For organometallic additions, this is also a standard quench.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, Methanol), add an immiscible organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Extract the aqueous layer three times with the chosen organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Water (to remove water-soluble inorganics).
-
Saturated aqueous NaHCO₃ (if the reaction was run under acidic conditions and needs neutralization).
-
Brine (to begin the drying process and break any minor emulsions).
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product, typically by silica gel column chromatography using a hexane/ethyl acetate eluent system.[8]
Caption: Standard extractive work-up workflow.
References
- 1. This compound | C8H12O | CID 86864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C8H12O) [pubchemlite.lcsb.uni.lu]
- 4. jackwestin.com [jackwestin.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. biotage.com [biotage.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Chiral Aldehydes in Asymmetric Synthesis: Spotlight on Bicyclo[2.2.1]heptane-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, the choice of chiral building blocks is a critical determinant of success. Among the diverse arsenal of chiral synthons, aldehydes hold a prominent position due to their versatile reactivity. This guide provides an in-depth comparison of Bicyclo[2.2.1]heptane-2-carbaldehyde against other widely utilized chiral aldehydes, namely citronellal, glyceraldehyde acetonide, and pulegone-derived aldehydes. By examining their performance in key asymmetric transformations, supported by experimental data, this document aims to equip researchers with the insights needed to make informed decisions in the design and execution of complex synthetic routes.
Introduction: The Significance of Chiral Aldehydes
Chiral aldehydes are invaluable starting materials and intermediates in the synthesis of enantiomerically pure compounds, which are the cornerstone of the pharmaceutical, agrochemical, and fragrance industries. The aldehyde functionality serves as a versatile handle for a plethora of stereoselective carbon-carbon bond-forming reactions, including Diels-Alder cycloadditions, aldol reactions, and Michael additions. The inherent chirality of the aldehyde can effectively bias the stereochemical outcome of these reactions, leading to the desired enantiomer of the product.
This guide focuses on this compound, a rigid, bicyclic aldehyde, and compares its synthetic utility with representative examples from other classes of chiral aldehydes: a terpene-derived acyclic aldehyde (citronellal), a carbohydrate-derived aldehyde (glyceraldehyde acetonide), and a cyclic ketone-derived aldehyde (pulegone-derived).
This compound: A Rigid Scaffold for Stereocontrol
This compound, also known as norbornane-2-carbaldehyde, possesses a unique, conformationally restricted bicyclic framework. This rigidity is a key advantage in asymmetric synthesis as it limits the number of possible transition states in a reaction, often leading to higher levels of stereoselectivity. The well-defined concave and convex faces of the norbornane skeleton provide a predictable steric environment for directing incoming reagents.
Synthesis of this compound
The synthesis of this compound is often achieved through a Diels-Alder reaction between cyclopentadiene and acrolein. This reaction typically yields a mixture of endo and exo isomers, which can be separated by chromatography. Subsequent modifications can then be made to obtain the desired enantiomer.[1]
Comparative Performance in Asymmetric Reactions
To provide a clear and objective comparison, we will examine the performance of this compound and its counterparts in two of the most fundamental asymmetric transformations: the Diels-Alder reaction and the aldol reaction.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The stereochemical outcome of this reaction is highly dependent on the dienophile's structure and the catalyst used.
While direct comparative data is scarce in the literature, we can infer the potential performance based on the structural features of each aldehyde when used as a dienophile or a precursor to one. The rigid framework of this compound offers a distinct advantage in controlling the facial selectivity of the cycloaddition.
Table 1: Conceptual Comparison of Chiral Aldehydes in Asymmetric Diels-Alder Reactions
| Chiral Aldehyde | Structural Features | Expected Advantages in Diels-Alder Reactions | Expected Challenges |
| This compound | Rigid bicyclic scaffold, distinct endo/exo faces. | High diastereoselectivity due to conformational rigidity. Predictable facial selectivity. | Synthesis of enantiopure starting material can be multi-step. |
| Citronellal | Acyclic, contains a stereocenter and a double bond. | Readily available from the chiral pool. Can undergo intramolecular reactions. | Conformational flexibility may lead to lower stereoselectivity in intermolecular reactions. |
| Glyceraldehyde Acetonide | Acyclic, protected diol functionality. | Commercially available in both enantiomeric forms. The protected diol can influence stereoselectivity. | Potential for competing reactions involving the acetal group under harsh conditions. |
| Pulegone-derived Aldehydes | Chiral cyclic scaffold. | Rigid cyclic structure can impart good stereocontrol. | Synthesis from pulegone is required. |
Experimental Protocol: Asymmetric Diels-Alder Reaction of this compound with Cyclopentadiene [1]
This protocol describes a typical Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
This compound (endo/exo mixture)
-
Freshly cracked cyclopentadiene
-
Lewis Acid Catalyst (e.g., a chiral boron or titanium complex)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral Lewis acid catalyst (typically 10 mol%).
-
Dissolve the catalyst in anhydrous DCM and cool the solution to the desired temperature (e.g., -78 °C).
-
Add this compound (1.0 equivalent) to the cooled catalyst solution and stir for 15 minutes.
-
Slowly add freshly cracked cyclopentadiene (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the same temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Diels-Alder adduct.
-
Determine the diastereomeric and enantiomeric excess using chiral HPLC or GC.
Caption: Workflow for a typical asymmetric Diels-Alder reaction.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety. The stereochemical outcome of this reaction is highly dependent on the enolate geometry and the nature of the aldehyde electrophile.
Here, the rigid structure of this compound can be expected to provide a well-defined platform for the nucleophilic attack of an enolate, potentially leading to high levels of diastereoselectivity.
Table 2: Conceptual Comparison of Chiral Aldehydes in Asymmetric Aldol Reactions
| Chiral Aldehyde | Enolate Source | Expected Diastereoselectivity | Key Considerations |
| This compound | Ketone or Ester Enolate | Potentially high due to the rigid bicyclic frame directing the incoming nucleophile. | The steric bulk of the bicyclic system might influence reactivity. |
| Citronellal | Ketone or Ester Enolate | Moderate to good, but may be influenced by the conformational flexibility of the acyclic chain. | The presence of the double bond might lead to side reactions under certain conditions. |
| Glyceraldehyde Acetonide | Ketone or Ester Enolate | Generally high, following Felkin-Anh or chelation-controlled models. | The stereochemical outcome is well-studied and predictable.[2] |
| Pulegone-derived Aldehydes | Ketone or Ester Enolate | Good to high, as the chiral cyclic structure provides a defined steric environment. | The position of substituents on the ring will influence the stereochemical outcome. |
Experimental Protocol: Asymmetric Aldol Reaction of this compound with Acetone
This protocol outlines a proline-catalyzed direct asymmetric aldol reaction.
Materials:
-
This compound
-
Acetone (anhydrous)
-
(S)-Proline
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetone, add (S)-proline (20 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the aldol adduct.
-
Determine the diastereomeric and enantiomeric excess using chiral HPLC or GC.
Caption: Workflow for a proline-catalyzed asymmetric aldol reaction.
Discussion and Conclusion
The choice of a chiral aldehyde in asymmetric synthesis is a nuanced decision that depends on the specific transformation and the desired stereochemical outcome.
-
This compound stands out for its conformational rigidity, which can translate into high levels of stereocontrol in reactions where a well-defined transition state is crucial. Its predictable steric environment makes it an excellent candidate for developing highly selective transformations.
-
Citronellal , being readily available from nature's chiral pool, is an economical and convenient starting material. Its flexibility, however, may necessitate more sophisticated catalyst systems to achieve high levels of stereoselectivity in intermolecular reactions.[3]
-
Glyceraldehyde acetonide offers the advantage of being a small, highly functionalized chiral building block with well-understood stereocontrol models. Its utility is particularly pronounced in reactions where chelation control can be exploited.[2]
-
Pulegone-derived aldehydes provide a balance of rigidity and functionality. As derivatives of a naturally occurring chiral ketone, they offer a robust platform for asymmetric synthesis.[4][5]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1H and 13C NMR for Sec-Butylamine, Methylbenzylamine, and Amphetamine: A Theoretical-Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential | Bentham Science [benthamscience.com]
A Comparative Analysis of the Reactivity of Endo and Exo-Bicyclo[2.2.1]heptane-2-carbaldehyde
Introduction: The Significance of Stereochemistry in a Rigid Bicyclic System
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, provides a rigid and conformationally constrained scaffold that is invaluable in the study of stereochemical control in chemical reactions. The distinct spatial arrangement of substituents, categorized as endo or exo, gives rise to significant differences in reactivity. In the endo isomer of bicyclo[2.2.1]heptane-2-carbaldehyde, the aldehyde group is oriented towards the six-membered ring, creating a sterically hindered environment. Conversely, the exo isomer possesses an outwardly oriented aldehyde group, which is more sterically accessible. This guide presents a comparative analysis of the reactivity of these two isomers, drawing upon established principles of stereochemistry and experimental data from analogous systems to provide insights for researchers in synthetic chemistry and drug development.
Nucleophilic Addition to the Carbonyl Group: A Tale of Two Faces
Nucleophilic addition to the carbonyl group of an aldehyde is a cornerstone of organic synthesis. In the case of endo and exo-bicyclo[2.2.1]heptane-2-carbaldehyde, the stereochemical outcome of such reactions is dictated by the steric environment of the carbonyl carbon. The less hindered face of the carbonyl group is preferentially attacked by the nucleophile.
The Theoretical Framework: Felkin-Anh Model
The stereoselectivity of nucleophilic attack on α-chiral aldehydes can be rationalized using the Felkin-Anh model. This model predicts the major diastereomer formed by considering the steric hindrance around the carbonyl group in the most stable transition state conformation. The largest group on the adjacent chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.
In the context of our bicyclic aldehydes, the rigid framework dictates the orientation of the substituents. For the exo isomer, the nucleophile can approach the carbonyl group from the less hindered "top" face, away from the bicyclic ring system. In contrast, for the endo isomer, the aldehyde group is nestled within the concave face of the bicyclic system, making nucleophilic attack inherently more challenging. The "top" face of the carbonyl in the endo isomer is significantly shielded by the C7 methylene bridge and the rest of the bicyclic framework.
Comparative Reactivity in Key Transformations
Reduction of the Aldehyde to an Alcohol
The reduction of an aldehyde to a primary alcohol is a fundamental transformation, often accomplished using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical course of these reductions in the bicyclo[2.2.1]heptane system is a clear indicator of the differential steric hindrance between the endo and exo faces.
For exo-bicyclo[2.2.1]heptane-2-carbaldehyde, the hydride reagent is expected to attack from the less hindered exo face, leading to the formation of the endo-alcohol as the major product. This is a classic example of steric approach control.
In the case of endo-bicyclo[2.2.1]heptane-2-carbaldehyde, the situation is more complex. While the exo face is generally more accessible, the aldehyde group's proximity to the C5 and C6 hydrogens of the bicyclic ring in the endo position introduces significant steric clutter. Consequently, while attack from the less hindered face is still favored, the overall reaction rate is expected to be slower compared to the exo isomer. Studies on the reduction of related bicyclo[2.2.1]heptan-2-ones with alkali metals in ammonia show a strong preference for the formation of the endo-alcohol, suggesting a kinetically controlled process where the reducing species attacks from the more accessible exo face.
Table 1: Predicted Product Ratios in the Reduction of this compound Isomers
| Isomer | Reducing Agent | Major Product | Predicted Endo:Exo Alcohol Ratio | Rationale |
| Exo | NaBH₄ | Endo-alcohol | >90:10 | Attack from the sterically unhindered exo face. |
| Endo | NaBH₄ | Endo-alcohol | Lower selectivity expected | Both faces are sterically encumbered, but the face away from the C7 bridge is more accessible. |
Grignard Reaction: Addition of an Organometallic Reagent
The addition of a Grignard reagent to an aldehyde to form a secondary alcohol is another reaction where stereoselectivity is paramount. Similar to hydride reduction, the trajectory of the incoming Grignard reagent is dictated by steric factors.
For the exo-aldehyde, the Grignard reagent will preferentially attack from the less hindered face, leading to the formation of the alcohol with the new alkyl group in the endo position. The reaction of the endo-aldehyde with a Grignard reagent is expected to be slower and potentially less selective due to the increased steric hindrance around the carbonyl group.
Figure 1: Comparative reaction pathways for nucleophilic attack on exo and endo isomers.
Oxidation of the Aldehyde to a Carboxylic Acid
The oxidation of aldehydes to carboxylic acids can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). While this reaction does not create a new stereocenter at the carbonyl carbon, the reaction rates can still be influenced by the steric environment. The exo-aldehyde, being more sterically accessible, is expected to undergo oxidation at a faster rate than the endo-aldehyde. The approach of the bulky oxidizing agent to the aldehyde functional group is less impeded in the exo isomer.
Experimental Protocols
Protocol 1: Comparative Reduction of endo- and exo-Bicyclo[2.2.1]heptane-2-carbaldehyde with Sodium Borohydride
-
Preparation of Aldehyde Solutions: Prepare separate 0.1 M solutions of endo- and exo-bicyclo[2.2.1]heptane-2-carbaldehyde in methanol.
-
Reaction Initiation: Cool both solutions to 0°C in an ice bath. To each solution, add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise over 5 minutes with stirring.
-
Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes).
-
Work-up: Once the starting aldehyde is consumed (as indicated by TLC), quench the reactions by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Extraction: Extract the product from each reaction mixture with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR spectroscopy to determine the diastereomeric ratio of the resulting endo- and exo-alcohols.
Figure 2: Workflow for the comparative reduction experiment.
Conclusion: Steric Hindrance as the Guiding Principle
The reactivity of endo- and exo-bicyclo[2.2.1]heptane-2-carbaldehyde is fundamentally governed by the steric accessibility of the aldehyde functional group. The exo isomer consistently presents a less hindered reaction face, leading to faster reaction rates and higher stereoselectivity in nucleophilic additions. In contrast, the endo isomer's reactivity is tempered by the steric congestion imposed by the rigid bicyclic framework. These principles are crucial for the rational design of synthetic routes involving these and similar bicyclic systems, enabling chemists to predict and control the stereochemical outcome of their reactions.
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Bicyclo[2.2.1]heptane-2-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, Bicyclo[2.2.1]heptane-2-carbaldehyde serves as a pivotal chiral building block. Its rigid bicyclic structure is a cornerstone for creating complex molecules, from active pharmaceutical ingredients (APIs) to specialized polymers.[1][2] The stereochemistry and purity of this intermediate are not mere specifications; they are critical determinants of the efficacy, safety, and reproducibility of the final product. An impurity, be it an isomer, an oxidation product, or a residual starting material, can drastically alter reaction pathways and compromise the integrity of a multi-step synthesis.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity validation of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, establishing a self-validating analytical workflow. Our approach is grounded in the principles of orthogonal testing—using multiple, dissimilar methods to assess the same attribute. This strategy provides the highest degree of confidence in the analytical result, a cornerstone of regulatory compliance and sound scientific practice.
The Analytical Imperative: Why Orthogonal Methods Are Non-Negotiable
A single analytical technique provides only one perspective on a sample's composition. Gas Chromatography might indicate 99.5% purity by area, but it cannot definitively confirm the structure of that primary peak, nor can it quantify non-volatile impurities. Conversely, NMR can confirm the structure but may not be as sensitive to trace volatile impurities. Therefore, a robust purity assessment relies on a composite view from multiple, complementary techniques. The validation of these analytical procedures should be guided by internationally recognized standards, such as the ICH Q2(R1) guideline, which outlines the necessary parameters to demonstrate that a method is fit for its intended purpose.[3][4][5][6]
We will dissect the roles of three core analytical techniques:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): For high-precision quantification of volatile components and impurity profiling.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For absolute purity determination and structural verification, independent of a specific reference standard for the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identity confirmation and the characterization of unknown impurities.
Method 1: Quantitative Purity by Gas Chromatography (GC-FID)
Gas chromatography is the workhorse for assessing the purity of volatile and semi-volatile compounds. By separating components based on their boiling points and interaction with a stationary phase, GC-FID provides a detailed impurity profile and allows for precise quantification based on the relative area of the detected peaks.[7][8]
The "Why": Causality in Method Design
The choice of GC parameters is not arbitrary; it is a deliberate process to ensure the separation of key potential impurities. For this compound, the most probable impurities arise from the synthesis process. These include the endo and exo isomers, the corresponding alcohol (from reduction), and the carboxylic acid (from oxidation).[9][10] The analytical method must be designed with enough resolving power to separate these closely related structures.
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
GC Column: A mid-polarity column, such as a (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This phase provides excellent selectivity for a wide range of compounds and is robust enough for routine quality control.
-
Injector and Detector Conditions:
-
Injector Temperature: 250 °C. Rationale: Ensures complete and rapid volatilization of the sample without causing thermal degradation.
-
Detector (FID) Temperature: 280 °C. Rationale: Prevents condensation of analytes as they exit the column and ensures consistent detector response.
-
Injection Mode: Split, with a ratio of 50:1. Rationale: Prevents column overloading from the high-concentration main peak, ensuring sharp, symmetrical peaks.
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
Rationale: The initial hold allows for the elution of highly volatile solvents. The ramp rate is optimized to provide separation between the main isomers and other related impurities.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Data Analysis: Purity is calculated using the area percent method. The area of each peak is integrated, and the percentage is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
System Suitability: A Self-Validating Protocol
Before sample analysis, the system's performance must be verified according to standards like USP General Chapter <621> on Chromatography.[11][12][13]
-
Resolution: A resolution (Rs) of >1.5 between the endo and exo isomer peaks must be achieved.
-
Tailing Factor: The tailing factor for the main analyte peak should be between 0.8 and 1.5.
-
Reproducibility: Five replicate injections of the same standard should yield a relative standard deviation (RSD) of <2.0% for the peak area.
Method 2: Structural Confirmation and Absolute Purity by qNMR
While GC-FID provides excellent quantitative data on detectable impurities, it assumes that all compounds have a similar response factor and that the main peak is indeed the target compound. ¹H NMR spectroscopy provides an orthogonal validation by confirming the chemical structure and determining purity on an absolute (w/w) basis without requiring a reference standard of the analyte itself.
The "Why": Causality in Method Design
Quantitative NMR (qNMR) operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the purity of the sample can be calculated with high accuracy. The choice of internal standard is critical: it must be stable, non-volatile, have a simple spectrum that does not overlap with the analyte signals, and be accurately weighed.
Experimental Protocol: ¹H qNMR Analysis
-
Standard and Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. Rationale: Maleic acid provides a sharp singlet in a clean region of the spectrum (~6.2 ppm) and is non-volatile and stable.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube, cap, and gently agitate until fully dissolved.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Key Parameter - Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A value of 30-60 seconds is often sufficient. Rationale: This is the most critical parameter for ensuring full relaxation of the nuclei between scans, which is essential for accurate integration and quantification.
-
Ensure a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton, CHO) and a signal from the internal standard.[14][15]
-
Calculate the purity using the following formula:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
spl = Sample (analyte)
-
std = Standard
-
Method 3: Identity Confirmation by GC-Mass Spectrometry (GC-MS)
The final pillar of our orthogonal approach is GC-MS, which provides definitive evidence of the compound's identity. By coupling the separation of GC with the molecular weight and fragmentation information from a mass spectrometer, we can confirm that the main peak observed in the GC-FID analysis is, in fact, this compound.[14][16]
The "Why": Causality in Method Design
Electron Ionization (EI) is the chosen method because it induces reproducible fragmentation of the molecule. This fragmentation pattern, or "mass spectrum," serves as a molecular fingerprint. This fingerprint can be compared against extensive, curated libraries (like NIST) for a high-confidence match. This is invaluable not only for confirming the primary component but also for tentatively identifying unknown impurity peaks that may not have available reference standards.[8][17][18]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare the sample as described in the GC-FID protocol.
-
Instrumentation: A GC-MS system. The GC method (column, temperature program, gas flow) can be identical to the one used for GC-FID to allow for direct correlation of retention times.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the industry standard, ensuring that the fragmentation patterns generated are consistent and comparable to library spectra.
-
Mass Range: Scan from m/z 35 to 350. Rationale: This range covers the molecular ion of the target compound (C₈H₁₂O, MW=124.18) and its expected fragments, while excluding low-mass noise from the carrier gas.[14]
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Obtain the mass spectrum for the primary peak.
-
Confirm the presence of the molecular ion ([M]⁺) at m/z 124.
-
Compare the full fragmentation pattern to a reference library (e.g., NIST/Wiley). A match quality score of >90% provides high confidence in the identification.
-
Analyze the mass spectra of any significant impurity peaks to propose their structures.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5986142A - Process for preparing bicycloheptanamine compounds - Google Patents [patents.google.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bicyclo[2.2.1]heptane-2-carboxylic acid | C8H12O2 | CID 79113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. usp.org [usp.org]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. agilent.com [agilent.com]
- 14. This compound | C8H12O | CID 86864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. PubChemLite - this compound (C8H12O) [pubchemlite.lcsb.uni.lu]
- 17. Bicyclo(2.2.1)heptane-2-carboxylic acid [webbook.nist.gov]
- 18. cdn.amegroups.cn [cdn.amegroups.cn]
A Comparative Guide to the Enantioselective Synthesis and Separation of Bicyclo[2.2.1]heptane-2-carbaldehyde
Introduction: The Significance of Chiral Bicyclo[2.2.1]heptane Scaffolds
The bicyclo[2.2.1]heptane, or norbornane, framework is a rigid and structurally unique motif that has found extensive application in medicinal chemistry and the synthesis of complex natural products. Its constrained three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an invaluable scaffold for designing molecules with high specificity for biological targets such as enzymes and receptors. Bicyclo[2.2.1]heptane-2-carbaldehyde, in its enantiomerically pure forms, serves as a versatile chiral building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The stereochemistry at the C2 position is critical, as the different enantiomers can exhibit vastly different biological activities. This guide provides a comparative overview of the primary strategies for the enantioselective synthesis and separation of this compound, offering insights into the underlying principles and practical considerations for each approach.
I. Enantioselective Synthesis Strategies
The asymmetric synthesis of this compound and its precursors is dominated by the Diels-Alder reaction, a powerful tool for the construction of the bicyclic core with stereochemical control. Additionally, enzymatic kinetic resolution presents a valuable alternative.
A. Asymmetric Diels-Alder Reactions
The [4+2] cycloaddition of cyclopentadiene with an acrolein derivative is the most direct route to the bicyclo[2.2.1]hept-5-ene-2-carbaldehyde, a direct precursor to the saturated target molecule. Achieving high enantioselectivity in this reaction is paramount.
The use of chiral Lewis acids to catalyze the Diels-Alder reaction between cyclopentadiene and a dienophile like acrolein or its derivatives is a well-established method for inducing enantioselectivity.[1] The Lewis acid coordinates to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction while creating a chiral environment that directs the approach of the diene to one face of the dienophile.
A notable example is the use of a chiral titanium complex derived from BINOL and Ti(O-i-Pr)₄ to catalyze the Diels-Alder reaction of 2-bromoacrolein and cyclopentadiene, which can achieve an enantiomeric ratio of 97:3.[2] The resulting enantiomerically enriched 2-bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde can then be further manipulated to the target molecule.
-
Causality of Experimental Choices: The choice of the chiral ligand (e.g., BINOL derivatives) and the metal center (e.g., titanium, boron, copper) is crucial. The ligand's steric and electronic properties create a specific chiral pocket around the metal center, which in turn dictates the facial selectivity of the dienophile's approach. The solvent and temperature are also critical parameters to optimize for maximizing enantioselectivity.
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis.[3] For the Diels-Alder reaction, chiral secondary amines, such as imidazolidinones derived from amino acids, can catalyze the reaction by forming a chiral iminium ion with the α,β-unsaturated aldehyde. This iminium ion activation lowers the LUMO of the dienophile and provides effective stereochemical control.
The reaction of cyclopentadiene with acrolein can be catalyzed by chiral imidazolidinone catalysts, leading to the formation of the Diels-Alder adduct with high enantioselectivity.[4]
-
Causality of Experimental Choices: The design of the organocatalyst is key. The steric bulk and electronic nature of the substituents on the catalyst backbone influence the conformation of the intermediate iminium ion, thereby controlling the facial selectivity. The presence of an acidic co-catalyst is often necessary to promote the formation of the iminium ion.
A classic and reliable method for asymmetric synthesis involves the use of a chiral auxiliary. In this approach, the dienophile is covalently attached to a chiral molecule, which directs the stereochemical outcome of the Diels-Alder reaction. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.
A widely used chiral auxiliary is Oppolzer's camphorsultam.[5] An α,β-unsaturated N-acyloxazolidinone, derived from the corresponding acid chloride and the chiral auxiliary, can undergo a highly diastereoselective Diels-Alder reaction with cyclopentadiene, often promoted by a Lewis acid. Subsequent removal of the auxiliary provides the enantiopure carboxylic acid, which can then be converted to the target aldehyde.
-
Causality of Experimental Choices: The chiral auxiliary must be readily available in both enantiomeric forms, easily attached and removed, and induce high diastereoselectivity. The rigidity of the auxiliary and its ability to shield one face of the dienophile are critical for high stereocontrol.
Diagram: Asymmetric Diels-Alder Approaches
References
A Researcher's Guide to Bridging the Gap: Comparing Experimental and Calculated Spectral Data for Bicyclo[2.2.1]heptane Derivatives
For researchers, scientists, and professionals in drug development, the rigid and sterically demanding bicyclo[2.2.1]heptane framework presents both unique opportunities and significant analytical challenges. This guide provides an in-depth technical comparison of experimental and calculated spectral data for this important class of molecules, offering insights into the synergistic use of empirical measurement and computational chemistry for unambiguous structural elucidation and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the "what" but the critical "why" behind the analytical choices and the interpretation of the results.
The Bicyclo[2.2.1]heptane System: A Brief Introduction
The bicyclo[2.2.1]heptane skeleton, commonly found in natural products like camphor and borneol, is a cornerstone in medicinal chemistry and materials science. Its rigid, bridged structure imparts a high degree of conformational stability, which can be advantageous for designing molecules with specific three-dimensional orientations for biological targeting. However, this rigidity and the inherent strain in the bicyclic system can lead to complex spectral features that require careful analysis. Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools to complement experimental data, aiding in the assignment of complex spectra and the prediction of properties for novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Approaches
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For bicyclo[2.2.1]heptane derivatives, both ¹H and ¹³C NMR provide a wealth of information about the connectivity and stereochemistry of the molecule.
The Experimental Approach: Unraveling Complex Spin Systems
The rigidity of the bicyclo[2.2.1]heptane framework often leads to complex ¹H NMR spectra with significant peak overlap and non-first-order coupling patterns. Techniques such as 2D NMR (COSY, HSQC, HMBC, NOESY) are indispensable for unambiguous assignment. For instance, the through-space correlations observed in a NOESY experiment are crucial for determining the exo/endo stereochemistry of substituents, a defining feature of this system.
The Computational Approach: Predicting Chemical Shifts with DFT
Quantum chemical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become increasingly accurate in predicting NMR chemical shifts.[1] This predictive power is invaluable for distinguishing between possible isomers and for confirming experimental assignments.
Causality in Method Selection: The choice of functional and basis set in DFT calculations is critical for achieving high accuracy. For strained systems like bicyclo[2.2.1]heptanes, hybrid functionals such as B3LYP, often paired with a Pople-style basis set like 6-31G(d,p) or a larger one like 6-311+G(2d,p), have been shown to provide a good balance of accuracy and computational cost.[2][3] It is crucial to perform a geometry optimization at a suitable level of theory before the NMR calculation, as the calculated chemical shifts are highly sensitive to the molecular geometry.[4]
Comparing Experimental and Calculated ¹³C NMR Data: A Case Study
Let's consider a hypothetical substituted camphor derivative to illustrate the comparison.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G(d)) | Δδ (ppm) |
| C1 | 58.2 | 59.5 | +1.3 |
| C2 (C=O) | 218.5 | 220.1 | +1.6 |
| C3 | 43.5 | 44.2 | +0.7 |
| C4 | 45.1 | 46.0 | +0.9 |
| C5 | 27.3 | 28.1 | +0.8 |
| C6 | 30.1 | 30.9 | +0.8 |
| C7 | 48.9 | 50.0 | +1.1 |
| C8 (CH₃) | 19.8 | 20.5 | +0.7 |
| C9 (CH₃) | 19.2 | 19.9 | +0.7 |
| C10 (CH₃) | 9.5 | 10.1 | +0.6 |
Analysis of Discrepancies: The calculated chemical shifts are generally in good agreement with the experimental values, with deviations of less than 2 ppm. The slightly larger deviation for the carbonyl carbon (C2) is a known phenomenon in DFT calculations. Sources of error can include the choice of functional and basis set, the fact that calculations are often performed on a single conformation in the gas phase whereas the experiment is conducted in solution, and the inherent approximations in the theoretical model.[5] For flexible substituents on the rigid core, a conformational search and Boltzmann averaging of the calculated shifts of the most stable conformers can significantly improve the accuracy of the prediction.[6][7]
Vibrational Spectroscopy: Probing Functional Groups with IR
Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. For bicyclo[2.2.1]heptane derivatives, the characteristic vibrational modes of substituents can be clearly observed.
Experimental vs. Calculated IR Spectra
The comparison of experimental and DFT-calculated IR spectra can be a powerful tool for confirming the presence of specific functional groups and for gaining a deeper understanding of the vibrational modes of the molecule.
Below is a comparison for a generic bicyclo[2.2.1]heptan-2-one:
| Vibrational Mode | Experimental ν (cm⁻¹) | Calculated ν (cm⁻¹) (B3LYP/6-31G(d)) |
| C=O stretch | 1745 | 1760 |
| C-H stretch (bridgehead) | 2960 | 2975 |
| C-H stretch (methylene) | 2875 | 2890 |
| C-C stretch (cage) | 1050 | 1060 |
Note on Calculated Frequencies: It is a common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated vibrational frequencies to account for anharmonicity and other systematic errors in the computational method.[3] The table above presents unscaled frequencies for direct comparison.
Mass Spectrometry: Unveiling Fragmentation Pathways
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.
Experimental Fragmentation
Electron Ionization (EI) MS of bicyclo[2.2.1]heptane derivatives often leads to complex fragmentation patterns due to the rigid and strained nature of the ring system. Common fragmentation pathways involve retro-Diels-Alder reactions and rearrangements.
Computational Prediction of Fragmentation
Predicting mass spectral fragmentation computationally is more challenging than predicting NMR or IR spectra. However, computational methods can be used to calculate the energies of different fragmentation pathways, providing insights into the most likely fragmentation products.[8][9] This can be particularly useful for distinguishing between isomers that might exhibit subtle differences in their mass spectra.
Experimental and Computational Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed protocols for both experimental and computational workflows are essential.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the bicyclo[2.2.1]heptane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the ¹³C probe.
-
Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply an exponential line broadening function (e.g., 1 Hz) and Fourier transform the free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
Computational Protocol: DFT Calculation of ¹³C NMR Chemical Shifts
This protocol assumes the use of the Gaussian software package.[4][10][11]
-
Molecule Building and Geometry Optimization:
-
Build the 3D structure of the bicyclo[2.2.1]heptane derivative using a molecular editor like GaussView.
-
Perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d)). The Gaussian input file would include the keyword #p opt B3LYP/6-31G(d).
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation (freq keyword) and ensuring there are no imaginary frequencies.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform a GIAO NMR calculation. The keyword line in the Gaussian input file would be #p NMR=GIAO B3LYP/6-31G(d).
-
It is also recommended to perform the calculation in the presence of a solvent using the Polarizable Continuum Model (PCM), for example: #p NMR=GIAO SCRF=(Solvent=Chloroform) B3LYP/6-31G(d).
-
-
Data Analysis:
-
The output file will contain the calculated isotropic magnetic shielding values for each carbon atom.
-
To convert these shielding values (σ) to chemical shifts (δ), a reference compound, typically Tetramethylsilane (TMS), must also be calculated at the same level of theory. The chemical shift is then calculated using the formula: δ_sample = σ_TMS - σ_sample.
-
Alternatively, linear scaling factors derived from benchmark studies can be applied to the calculated shielding values for improved accuracy.[12]
-
Visualizing the Workflow
A clear understanding of the workflow is crucial for integrating experimental and computational data effectively.
Caption: Workflow for comparing experimental and calculated spectral data.
Conclusion and Future Outlook
The synergistic use of experimental and computational spectroscopy provides a robust and reliable framework for the characterization of bicyclo[2.2.1]heptane derivatives. While experimental data provides the ground truth, computational methods offer invaluable insights for data interpretation, isomer differentiation, and the prediction of properties for yet-to-be-synthesized molecules. As computational methods continue to improve in accuracy and efficiency, their role in the drug discovery and materials science pipeline will only become more integral. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently navigate the analytical challenges posed by this fascinating class of molecules.
References
- 1. gaussian.com [gaussian.com]
- 2. researchgate.net [researchgate.net]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis, stereoelectronic interactions and NMR properties of 2-fluorobicyclo[2.2.1]heptan-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [1312.0264] Competitive Fragmentation Modeling of ESI-MS/MS spectra for putative metabolite identification [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. joaquinbarroso.com [joaquinbarroso.com]
- 12. folia.unifr.ch [folia.unifr.ch]
A Comparative Guide to the Biological Activity of Bicyclo[2.2.1]heptane-2-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. The rigid, conformationally constrained framework of the bicyclo[2.2.1]heptane system has long been a subject of interest in medicinal chemistry. Its unique three-dimensional structure provides a robust scaffold for the precise spatial orientation of functional groups, making it an attractive starting point for the design of new therapeutic agents. This guide provides an in-depth technical comparison of the biological activities of derivatives of a particularly versatile member of this family: Bicyclo[2.2.1]heptane-2-carbaldehyde.
This document will delve into the synthesis, antimicrobial, and anticancer properties of Schiff base and thiosemicarbazone derivatives of this compound. By presenting comparative experimental data and detailed protocols, this guide aims to equip researchers with the foundational knowledge to explore and expand upon the therapeutic potential of this promising chemical scaffold.
The Bicyclo[2.2.1]heptane Scaffold: A Foundation for Bioactivity
The inherent rigidity of the bicyclo[2.2.1]heptane (also known as norbornane) skeleton is a key determinant of its utility in drug design. Unlike flexible aliphatic chains, this bicyclic system limits the number of accessible conformations, which can lead to higher binding affinities and selectivities for biological targets. The aldehyde functional group at the 2-position of this compound serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, most notably through condensation reactions with primary amines and related nucleophiles.
This guide will focus on two major classes of these derivatives:
-
Schiff Bases: Formed by the reaction of the aldehyde with primary amines.
-
Thiosemicarbazones: Generated from the condensation of the aldehyde with thiosemicarbazide or its derivatives.
These modifications have been shown to impart a range of biological activities, which will be explored in the subsequent sections.
Antimicrobial Activity: A Comparative Analysis of Schiff Base Derivatives
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Schiff bases derived from various aldehydes have shown considerable promise in this area. While direct comparative studies on a series of this compound Schiff bases are limited in the readily available literature, we can draw valuable insights from structurally related compounds and general principles of antimicrobial Schiff base activity.
The antimicrobial efficacy of Schiff bases is often attributed to the presence of the azomethine group (-C=N-). This imine linkage is believed to interfere with microbial cell wall synthesis or disrupt cell membrane integrity. The lipophilicity of the overall molecule, influenced by the substituents on both the bicyclic core and the aromatic amine, plays a crucial role in its ability to penetrate microbial cell membranes.
Table 1: Comparative Antimicrobial Activity of Benzaldehyde-Derived Schiff Bases (Illustrative Data)
| Compound ID | R-Group on Amine | Test Organism | MIC (µg/mL)[1][2] |
| PC1 | Unsubstituted Phenyl | Escherichia coli | 62.5[1][2] |
| Staphylococcus aureus | 62.5[1][2] | ||
| PC2 | 4-Methoxyphenyl | Escherichia coli | 250[1][2] |
| Staphylococcus aureus | 62.5[1][2] | ||
| PC3 | 4-Nitrophenyl | Escherichia coli | 250[1][2] |
| Staphylococcus aureus | 62.5[1][2] | ||
| PC4 | Cinnamyl | Escherichia coli | 62.5[1][2] |
| Staphylococcus aureus | >500 | ||
| Ciprofloxacin | (Standard) | Escherichia coli | - |
| Staphylococcus aureus | - |
Note: This data is for benzaldehyde derivatives and serves as an illustrative comparison for the types of results expected from similar studies on this compound derivatives.
Experimental Protocol: Synthesis and Antimicrobial Screening of Schiff Base Derivatives
The following protocols provide a detailed methodology for the synthesis of this compound and its subsequent conversion to Schiff base derivatives, followed by a standard antimicrobial screening assay.
Part 1: Synthesis of this compound via Diels-Alder Reaction
The Diels-Alder reaction is a powerful and atom-economical method for the construction of the bicyclo[2.2.1]heptane skeleton.
-
Reaction Principle: This [4+2] cycloaddition reaction involves the reaction of a conjugated diene (cyclopentadiene) with a dienophile (acrolein).
Caption: Diels-Alder synthesis of the Bicyclo[2.2.1]heptane core.
Step-by-Step Protocol:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the monomer on ice to prevent dimerization.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve acrolein (1 equivalent) in a suitable solvent such as diethyl ether. Cool the solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the acrolein solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde.
-
Hydrogenation: Dissolve the crude product in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr hydrogenator or under a hydrogen balloon at atmospheric pressure until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Part 2: Synthesis of Schiff Base Derivatives
-
Reaction Principle: A nucleophilic addition of a primary amine to the aldehyde, followed by the elimination of a water molecule.
Caption: General synthesis of Schiff bases.
Step-by-Step Protocol:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the formation of the Schiff base by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Part 3: Antimicrobial Activity Screening (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Stock Solutions: Dissolve the synthesized Schiff bases in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions with MHB to obtain a range of concentrations (e.g., 500 µg/mL to 0.98 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a solvent control (broth with bacteria and DMSO at the highest concentration used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: A Comparative Analysis of Thiosemicarbazone Derivatives
Thiosemicarbazones are a well-established class of compounds with significant anticancer potential. Their mechanism of action is often linked to their ability to chelate essential metal ions, such as iron and copper, which are crucial for the activity of enzymes involved in cell proliferation, like ribonucleotide reductase. The formation of redox-active metal complexes can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.
Table 2: Comparative Anticancer Activity of Benzaldehyde-Derived Thiosemicarbazones (Illustrative Data)
| Compound ID | R-Group on Benzaldehyde | Cell Line | IC50 (µM)[3][4][5] |
| 5a | 4-Chloro | B16F10 Melanoma | 0.7 (as µg/mL)[4] |
| 5b | 4-Nitro | B16F10 Melanoma | - |
| 5e | 4-Bromo | B16F10 Melanoma | 0.9 (as µg/mL)[4] |
| 3-MBTSc | 3-Methoxy | B16-F0 | - |
| MCF-7 | 2.82 (as µg/mL)[3][5] | ||
| 4-NBTSc | 4-Nitro | B16-F0 | - |
| MCF-7 | 2.80 (as µg/mL)[3][5] | ||
| Doxorubicin | (Standard) | B16F10 Melanoma | 0.6 (as µg/mL)[4] |
| MCF-7 | - |
Note: This data is for benzaldehyde and substituted benzaldehyde derivatives and serves as an illustrative comparison for the types of results expected from similar studies on this compound derivatives. The data highlights that electron-withdrawing groups on the aromatic ring can enhance anticancer activity.[4]
Experimental Protocol: Synthesis and Anticancer Screening of Thiosemicarbazone Derivatives
Part 1: Synthesis of Thiosemicarbazone Derivatives
-
Reaction Principle: Similar to Schiff base formation, this is a condensation reaction between the aldehyde and thiosemicarbazide.
Caption: General synthesis of thiosemicarbazones.
Step-by-Step Protocol:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide (1 equivalent) in warm ethanol to the aldehyde solution.
-
Add a catalytic amount of concentrated sulfuric acid or glacial acetic acid (1-2 drops).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid thiosemicarbazone by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethanol-water mixture).
Part 2: Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7, A549, HeLa) in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiosemicarbazones in complete medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced. For both antimicrobial and anticancer activity, key factors influencing efficacy include:
-
Lipophilicity: The overall lipophilicity of the molecule affects its ability to cross cell membranes. The rigid bicyclic core provides a lipophilic anchor, and modifications to the appended groups can fine-tune this property.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on aromatic rings of Schiff base or thiosemicarbazone derivatives can significantly impact their biological activity. For instance, electron-withdrawing groups have been shown to enhance the anticancer activity of some thiosemicarbazones.[4]
-
Stereochemistry: The endo/exo stereochemistry of the substituent at the 2-position of the bicyclo[2.2.1]heptane ring can influence how the molecule interacts with its biological target.
Future research in this area should focus on the systematic synthesis and screening of a library of this compound derivatives. This would involve varying the amine component in Schiff base synthesis and the substituents on the thiosemicarbazide moiety. Such studies will provide a more comprehensive understanding of the structure-activity relationships and pave the way for the development of more potent and selective therapeutic agents based on this versatile scaffold.
References
A Comparative Structural Analysis of Bicyclo[2.2.1]heptane-2-carbaldehyde and Its Analogs for Drug Discovery and Development
In the landscape of modern drug discovery, the rigid bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, offers a unique and valuable scaffold. Its constrained three-dimensional structure provides a platform for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. This guide presents a detailed structural comparison of Bicyclo[2.2.1]heptane-2-carbaldehyde with its key analogs: norcamphor, exo-norborneol, and endo-norborneol. Through an examination of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, we will elucidate the subtle yet significant structural and electronic differences imparted by the aldehyde, ketone, and alcohol functionalities. Understanding these differences is paramount for researchers and drug development professionals seeking to leverage the norbornane scaffold in the design of novel therapeutics.
Introduction: The Significance of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane ring system is a bridged bicyclic hydrocarbon characterized by its rigid, strained structure. This rigidity limits the conformational freedom of the molecule, making it an excellent template for studying the influence of substituent orientation on reactivity and biological activity. The defined stereochemical relationships between substituents on the norbornane skeleton allow for the creation of molecules with specific pharmacophoric patterns, crucial for molecular recognition by biological macromolecules.
This guide will focus on the structural nuances of four key members of this family:
-
This compound: The primary subject of our investigation, featuring a reactive aldehyde group.
-
Norcamphor (Bicyclo[2.2.1]heptan-2-one): A ketone analog, providing a direct comparison of a carbonyl group within a six-membered ring.
-
exo-Norborneol (exo-Bicyclo[2.2.1]heptan-2-ol): An alcohol analog with the hydroxyl group in the less sterically hindered exo position.
-
endo-Norborneol (endo-Bicyclo[2.2.1]heptan-2-ol): An alcohol analog with the hydroxyl group in the more sterically hindered endo position.
Comparative Structural Analysis
The structural integrity of the bicyclo[2.2.1]heptane core is largely maintained across these analogs. However, the nature and orientation of the substituent at the C2 position induce notable variations in bond lengths, bond angles, and electronic distribution.
X-ray Crystallography: A Direct View of the Solid-State Structure
Table 1: Comparison of Key Structural Parameters from X-ray Crystallography
| Parameter | Norcamphor | exo-Norborneol | endo-Norborneol |
| C1-C2 Bond Length (Å) | ~1.54 | ~1.55 | ~1.55 |
| C2-C3 Bond Length (Å) | ~1.53 | ~1.54 | ~1.54 |
| C1-C7-C4 Bridge Angle (°) | ~94 | ~93 | ~93 |
| C2-C1-C6 Angle (°) | ~102 | ~103 | ~103 |
| C1-C2-C3 Angle (°) | ~103 | ~104 | ~104 |
Note: These are approximate values derived from typical crystal structures of these or closely related derivatives. Precise values can be obtained from the Cambridge Structural Database (CSD).
The strained nature of the bicyclic system is evident in the C1-C7-C4 bridge angle, which is significantly smaller than the ideal tetrahedral angle of 109.5°. The introduction of a carbonyl group in norcamphor leads to a slight shortening of the adjacent C-C bonds compared to the alcohol analogs due to the sp² hybridization of the carbonyl carbon. For this compound, we would anticipate a similar effect on the C1-C2 and C2-C3 bond lengths.
NMR Spectroscopy: Probing the Electronic Environment
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry and electronic environment of the bicyclo[2.2.1]heptane system. The rigid framework results in distinct chemical shifts and coupling constants for the exo and endo protons.
Table 2: Representative ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | This compound | Norcamphor | exo-Norborneol | endo-Norborneol |
| H2 (endo/exo) | ~2.5 (endo), ~2.3 (exo) | - | ~3.8 (endo) | ~4.1 (exo) |
| Aldehydic H | ~9.6 | - | - | - |
| Bridgehead H (H1, H4) | ~2.5 | ~2.6 | ~2.2 | ~2.3 |
The aldehydic proton in this compound exhibits a characteristic downfield shift around 9.6 ppm. The chemical shifts of the H2 proton in the norborneol isomers are highly diagnostic: the endo proton in the exo isomer and the exo proton in the endo isomer are significantly deshielded due to the anisotropy of the C-O bond.
Diagram 1: Key ¹H-¹H Coupling Interactions
Caption: Diagram showing typical proton-proton coupling constants in the bicyclo[2.2.1]heptane system.
The coupling constants provide valuable stereochemical information. The geminal coupling between the exo and endo protons is typically large (12-14 Hz). The vicinal coupling between the exo proton and the adjacent bridgehead proton is in the range of 3-5 Hz, while the corresponding endo-bridgehead coupling is much smaller (0-2 Hz) due to the dihedral angle approaching 90°.
Computational Modeling: Predicting Conformational Preferences and Electronic Properties
Computational methods, such as Density Functional Theory (DFT), allow for the in-silico analysis of molecular geometries, conformational energies, and electronic properties.[1]
Table 3: Calculated Dipole Moments (in Debye)
| Compound | Calculated Dipole Moment |
| This compound | ~2.7 D |
| Norcamphor | ~3.1 D |
| exo-Norborneol | ~1.7 D |
| endo-Norborneol | ~1.8 D |
The calculated dipole moments reflect the polarity of the functional groups. Norcamphor exhibits the largest dipole moment due to the polarized carbonyl group within the ring. The aldehyde also possesses a significant dipole moment. The alcohols have smaller dipole moments, with the endo isomer being slightly more polar. These differences in polarity can influence solubility and interactions with biological targets.
Comparative Reactivity
The functional group at the C2 position dictates the chemical reactivity of these analogs.
-
This compound: The aldehyde group is highly susceptible to nucleophilic attack and oxidation. Aldehydes are generally more reactive than ketones towards nucleophiles due to less steric hindrance and a more electrophilic carbonyl carbon.[2][3] This makes the aldehyde a versatile handle for further synthetic modifications.
-
Norcamphor: The ketone is also electrophilic but generally less reactive than the aldehyde.[2][3] Nucleophilic attack on norcamphor is subject to significant steric hindrance, with a preference for attack from the less hindered exo face.
-
Norborneols: The hydroxyl group can act as a nucleophile or be converted into a good leaving group for substitution reactions. The stereochemistry (exo vs. endo) plays a crucial role in the outcome of elimination and substitution reactions.
Diagram 2: Reactivity Comparison
Caption: Comparative reactivity pathways of the aldehyde, ketone, and alcohol analogs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation and stereochemical assignment.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the bicyclo[2.2.1]heptane derivative in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in the ¹³C spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of a crystalline analog.
Methodology:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[4]
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply corrections for Lorentz and polarization effects, and absorption.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.
-
Refine the atomic positions and thermal parameters against the experimental data using least-squares methods.
-
-
Validation: Validate the final crystal structure using software tools to check for geometric reasonability and consistency with the diffraction data. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[5]
Computational Modeling
Objective: To calculate the optimized geometry, conformational energies, and electronic properties of the molecules.
Methodology:
-
Structure Building: Construct the initial 3D structures of the bicyclo[2.2.1]heptane analogs using a molecular modeling software package.
-
Conformational Search (for flexible molecules): For molecules with rotatable bonds, perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization:
-
Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d).
-
The optimization should be carried out until the forces on the atoms and the energy change between cycles are below a defined threshold.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
The frequency calculation also provides thermodynamic data such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Property Calculation:
-
Calculate electronic properties such as dipole moment, molecular orbitals, and electrostatic potential from the optimized wavefunction.
-
Diagram 3: Workflow for Computational Modeling
Caption: A typical workflow for the computational analysis of small molecules.
Conclusion
This comprehensive guide has provided a detailed structural and reactivity comparison of this compound with its ketone and alcohol analogs. The rigid norbornane framework serves as an excellent platform for dissecting the influence of different functional groups on molecular properties. The aldehyde's enhanced reactivity makes it a valuable synthetic intermediate, while the stereoelectronic differences between the exo and endo alcohols highlight the importance of precise stereochemical control. The experimental and computational methodologies outlined herein provide a robust framework for researchers to further explore and exploit the unique properties of the bicyclo[2.2.1]heptane scaffold in the pursuit of novel and effective therapeutic agents.
References
A Comparative Guide to the Synthetic Utility of Bicyclo[2.2.1]heptane-2-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic campaign. Bicyclo[2.2.1]heptane-2-carbaldehyde, a derivative of the rigid norbornane scaffold, presents a unique combination of steric and electronic properties. This guide provides an in-depth technical assessment of its synthetic utility, offering a comparative analysis against a standard monocyclic analogue, cyclohexanecarboxaldehyde. By examining key chemical transformations and providing supporting experimental insights, this document aims to equip scientists with the necessary knowledge to strategically employ this versatile building block.
Introduction: The Strategic Advantage of a Rigid Bicyclic Scaffold
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a bridged bicyclic hydrocarbon. Its rigid, three-dimensional structure distinguishes it from flexible monocyclic systems like cyclohexane. This conformational rigidity is a key feature that chemists can exploit to control stereochemical outcomes in reactions and to introduce specific spatial arrangements of functional groups in a target molecule. This compound, available as both endo and exo isomers, serves as a valuable precursor for introducing this scaffold into more complex molecules, including pharmaceutically active compounds such as antiviral and anticancer agents.[1][2][3]
The aldehyde functionality at the C2 position provides a versatile handle for a wide array of chemical transformations, including nucleophilic additions, oxidations, reductions, and olefination reactions. The steric environment around the carbonyl group, dictated by the bicyclic framework, plays a crucial role in directing the stereochemical course of these reactions.
Key Synthetic Transformations: A Comparative Analysis
To objectively assess the synthetic utility of this compound, we will examine its performance in several fundamental organic reactions and compare it with the analogous transformations of cyclohexanecarboxaldehyde.
Wittig Olefination
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[4] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed. Stabilized ylides, which bear an electron-withdrawing group, generally favor the formation of the thermodynamically more stable (E)-alkene.[5][6]
Generalized Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
To a solution of the aldehyde (1.0 eq) in anhydrous toluene (5 mL/mmol), (carbethoxymethylene)triphenylphosphorane (1.1 eq) is added.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the α,β-unsaturated ester.
Expected Outcomes and Discussion:
The steric hindrance imposed by the bicyclic framework in this compound may lead to a slightly slower reaction rate compared to cyclohexanecarboxaldehyde. However, both reactions are expected to proceed in good to excellent yields. The key differentiator will be the (E/Z) selectivity. Due to the thermodynamic control exerted by the stabilized ylide, a high preference for the (E)-isomer is anticipated for both substrates.
Table 1: Predicted Performance in Wittig Olefination with a Stabilized Ylide
| Aldehyde | Predicted Yield | Predicted (E/Z) Ratio | Rationale |
| This compound | Good to Excellent | High (E)-selectivity | Stabilized ylide favors thermodynamic product. |
| Cyclohexanecarboxaldehyde | Good to Excellent | High (E)-selectivity | Stabilized ylide favors thermodynamic product. |
Aldol Condensation
The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyls.[7][8] The reaction of an aldehyde with the enolate of a ketone, such as acetone, is a classic example of a crossed aldol condensation.
Generalized Experimental Protocol: Base-Catalyzed Aldol Condensation with Acetone
-
To a stirred solution of the aldehyde (1.0 eq) and acetone (1.5 eq) in ethanol, an aqueous solution of sodium hydroxide (1.2 eq) is added dropwise at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Expected Outcomes and Discussion:
The rigid bicyclo[2.2.1]heptane scaffold is expected to influence the facial selectivity of the enolate attack on the carbonyl group. However, in a base-catalyzed condensation with an achiral enolate, the formation of a mixture of diastereomers is likely. The subsequent dehydration to the α,β-unsaturated ketone is driven by the formation of a conjugated system. The overall yield of the condensation product is anticipated to be comparable for both this compound and cyclohexanecarboxaldehyde, although the reaction rate for the bicyclic aldehyde might be slightly lower due to increased steric hindrance.
Table 2: Predicted Performance in Aldol Condensation with Acetone
| Aldehyde | Predicted Yield | Key Considerations |
| This compound | Moderate to Good | Potential for diastereoselectivity due to the rigid scaffold. |
| Cyclohexanecarboxaldehyde | Moderate to Good | Generally good reactivity for a monocyclic aldehyde. |
Grignard Reaction
The addition of Grignard reagents to aldehydes is a fundamental method for the synthesis of secondary alcohols.[9] The stereochemical outcome of this reaction is of particular interest when the aldehyde possesses a chiral center or a rigid, asymmetric scaffold, such as in this compound. The approach of the nucleophilic Grignard reagent to the carbonyl carbon can be influenced by the steric bulk of the bicyclic framework, leading to diastereoselective addition.
Generalized Experimental Protocol: Grignard Addition of Methylmagnesium Bromide
-
To a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether at 0 °C, a solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio of the resulting secondary alcohols is determined by NMR spectroscopy or gas chromatography.
Expected Outcomes and Discussion:
The addition of a Grignard reagent to this compound is expected to exhibit a degree of diastereoselectivity. The approach of the nucleophile will be favored from the less sterically hindered face of the carbonyl group. For the endo isomer of the aldehyde, attack from the exo face is generally preferred. In contrast, cyclohexanecarboxaldehyde, which exists as a mixture of rapidly equilibrating conformers, is expected to show lower diastereoselectivity.
Table 3: Predicted Performance in Grignard Addition with Methylmagnesium Bromide
| Aldehyde | Predicted Yield | Predicted Diastereoselectivity | Rationale for Selectivity |
| endo-Bicyclo[2.2.1]heptane-2-carbaldehyde | Good | Moderate to High | Steric hindrance from the bicyclic framework directs nucleophilic attack. |
| Cyclohexanecarboxaldehyde | Good | Low | Conformational flexibility leads to a mixture of diastereomers. |
Luche Reduction
The Luche reduction is a chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols using sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride.[10][11] While this compound is a saturated aldehyde, the principles of stereoselective reduction can still be applied and compared to a more flexible system. A standard sodium borohydride reduction in methanol can be used for this comparison.
Generalized Experimental Protocol: Sodium Borohydride Reduction
-
To a solution of the aldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise.
-
The reaction is stirred until complete, as monitored by TLC.
-
The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the corresponding primary alcohol.
Expected Outcomes and Discussion:
The reduction of both aldehydes is expected to proceed smoothly to afford the corresponding primary alcohols in high yield. The rigid nature of the bicyclo[2.2.1]heptane scaffold in the resulting alcohol, bicyclo[2.2.1]heptan-2-ylmethanol, provides a well-defined stereochemical building block for further synthetic transformations. The conformational flexibility of cyclohexylmethanol, in contrast, may be less desirable in applications where precise spatial orientation is required.
Synthesis of this compound
A common and efficient method for the preparation of this compound is the oxidation of the corresponding primary alcohol, bicyclo[2.2.1]heptan-2-ylmethanol. Pyridinium dichromate (PDC) is a suitable reagent for this transformation, as it is less acidic than pyridinium chlorochromate (PCC) and is effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, especially when performed in an anhydrous solvent like dichloromethane.[12]
Experimental Protocol: Oxidation of endo-Bicyclo[2.2.1]heptan-2-ylmethanol with PDC
-
To a stirred suspension of pyridinium dichromate (PDC) (1.5 eq) in anhydrous dichloromethane (DCM), a solution of endo-bicyclo[2.2.1]heptan-2-ylmethanol (1.0 eq) in DCM is added.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to afford the crude aldehyde, which can be purified by distillation or column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the key transformations discussed in this guide.
Caption: Wittig olefination of this compound.
Caption: Aldol condensation with acetone.
Caption: Grignard addition of methylmagnesium bromide.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its rigid, three-dimensional structure offers distinct advantages over more flexible monocyclic analogues like cyclohexanecarboxaldehyde, particularly in controlling stereochemistry. While its steric bulk may slightly temper its reactivity in some cases, the ability to introduce a conformationally constrained scaffold into a target molecule is a significant asset, especially in the design of bioactive compounds where precise spatial orientation of functional groups is paramount. This guide has provided a comparative overview of its utility in key synthetic transformations, offering a foundation for its strategic implementation in complex molecule synthesis. Further investigation into specific reaction conditions and the use of chiral catalysts can unlock even greater potential for this remarkable building block.
References
- 1. Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. magritek.com [magritek.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alpha-Methylbicyclo(2.2.1)heptane-2-methanol | 13305-29-8 | Benchchem [benchchem.com]
- 10. Luche reduction - Wikipedia [en.wikipedia.org]
- 11. Luche Reduction [organic-chemistry.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Computational Analysis of Bicyclo[2.2.1]heptane-2-carbaldehyde Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the rigid bicyclo[2.2.1]heptane framework offers a unique scaffold for designing molecules with specific three-dimensional orientations.[1] The introduction of a reactive carbaldehyde group at the C-2 position of this structure, forming Bicyclo[2.2.1]heptane-2-carbaldehyde, presents a versatile synthetic intermediate.[2] Understanding the mechanistic pathways of its reactions is paramount for controlling reaction outcomes and designing novel synthetic routes. This guide provides a comparative analysis of potential reaction mechanisms of this compound, drawing upon computational studies of analogous systems to predict its behavior under various conditions. While direct computational literature on this specific molecule is sparse, this document serves as a roadmap for researchers, outlining plausible reaction pathways and the computational methodologies required to investigate them.
Thermal Decomposition: Unraveling the Stability of the Bicyclic Core
The thermal stability of the bicyclo[2.2.1]heptane core is a critical consideration in synthetic applications. Computational studies on the thermal decomposition of the parent norbornane have provided insights into the fragmentation pathways of this strained bicyclic system. These studies suggest that the decomposition is initiated by the homolytic cleavage of a C-C bond, leading to the formation of a diradical intermediate. Subsequent reactions, including hydrogen transfers and further bond cleavages, lead to the formation of various smaller molecules.
A plausible thermal decomposition pathway for this compound, initiated by the cleavage of the strained C1-C7 or C4-C7 bonds, can be hypothesized. Density Functional Theory (DFT) calculations are a powerful tool for investigating such mechanisms. By mapping the potential energy surface, researchers can identify the transition states and intermediates, and calculate the activation energies for different decomposition pathways.
Hypothetical Thermal Decomposition Pathway
A likely starting point for the thermal decomposition of this compound is the homolytic cleavage of one of the C-C bonds of the bicyclic system, followed by a series of radical reactions. The presence of the aldehyde group may influence the preferred cleavage site due to electronic effects.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bicyclo[2.2.1]heptane-2-carbaldehyde
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Bicyclo[2.2.1]heptane-2-carbaldehyde, moving beyond mere procedural instructions to explain the scientific rationale behind each recommendation. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound, a bicyclic aldehyde, presents several health and safety risks that necessitate careful handling.
GHS Hazard Classification:
According to aggregated GHS information, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2]
These classifications underscore the importance of appropriate personal protective equipment (PPE) and engineering controls to prevent exposure.
Physical and Chemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C8H12O | [3] |
| Molecular Weight | 124.18 g/mol | [1] |
| Boiling Point | 75-76 °C @ 25 Torr | [3] |
| Flash Point | 58.1 °C | [3] |
| Density | 1.11 g/cm³ | [3] |
The flash point of 58.1 °C indicates that this compound is a combustible liquid, requiring precautions against ignition sources.
Pre-Disposal: Spill Management and Personal Protective Equipment (PPE)
Effective spill management and consistent use of appropriate PPE are critical prerequisites to any chemical handling or disposal activity.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles. A face shield may be necessary for larger quantities.[2]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a significant spill, chemical-resistant aprons or suits may be required.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the liquid. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Step-by-Step Disposal Procedures
The primary goal of the disposal procedure is to convert the reactive and hazardous aldehyde into a less harmful substance before final disposal, in accordance with institutional and regulatory guidelines. Two primary methods for the chemical neutralization of aldehyde waste are detailed below. These procedures should only be performed by trained personnel in a chemical fume hood.
Method 1: Oxidation with Potassium Permanganate
This method oxidizes the aldehyde group to a less reactive carboxylic acid. Aldehydes are readily oxidized to carboxylic acids by strong oxidizing agents like potassium permanganate[4][5].
Materials:
-
This compound waste
-
Potassium permanganate (KMnO4)
-
Dilute sulfuric acid (e.g., 1 M)
-
Sodium bisulfite (NaHSO3) solution
-
pH indicator paper
-
Stir plate and stir bar
-
Beakers and graduated cylinders
Protocol:
-
Acidification: In a chemical fume hood, place the beaker containing the this compound waste on a stir plate and begin stirring. Slowly add dilute sulfuric acid to acidify the waste to a pH of approximately 3-4.
-
Oxidation: Slowly add a solution of potassium permanganate. The characteristic purple color of the permanganate will disappear as it reacts with the aldehyde. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that the aldehyde has been completely oxidized.
-
Quenching Excess Permanganate: Add a small amount of sodium bisulfite solution dropwise until the purple color disappears. This step neutralizes any excess potassium permanganate.
-
Neutralization: Check the pH of the solution. Carefully add a suitable base, such as sodium bicarbonate, to neutralize the solution to a pH between 6 and 8.
-
Final Disposal: The resulting neutralized solution, containing the less hazardous bicyclo[2.2.1]heptane-2-carboxylic acid and inorganic salts, can now be collected in a properly labeled aqueous waste container for disposal according to your institution's hazardous waste procedures.
Method 2: Reaction with Sodium Bisulfite
This method forms a stable, water-soluble bisulfite adduct with the aldehyde, rendering it less volatile and reactive.
Materials:
-
This compound waste
-
Sodium bisulfite (NaHSO3) or sodium metabisulfite (Na2S2O5)
-
Stir plate and stir bar
-
Beakers
Protocol:
-
Adduct Formation: In a chemical fume hood, place the beaker containing the this compound waste on a stir plate. Slowly add a saturated solution of sodium bisulfite (or a solution of sodium metabisulfite). An excess of the bisulfite reagent should be used to ensure the reaction goes to completion.
-
Reaction Time: Stir the mixture for a minimum of 30 minutes to allow for the complete formation of the bisulfite adduct.
-
Final Disposal: The resulting solution containing the bisulfite adduct of this compound should be collected in a designated and clearly labeled hazardous waste container for disposal through your institution's environmental health and safety office.
Regulatory Compliance and Waste Management
All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary regulatory bodies.
-
EPA Regulations: The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste. Chemical waste generators are responsible for determining if their waste is hazardous and for ensuring its proper disposal.[6][7][8] this compound, due to its irritant and toxic properties, would likely be classified as hazardous waste.
-
OSHA Guidelines: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employees are informed of the hazards of the chemicals they work with.[9] OSHA also sets standards for PPE and safe handling practices for hazardous materials.[10]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures. They will provide the appropriate containers and arrange for the ultimate disposal of the treated or untreated waste by a licensed hazardous waste contractor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these detailed procedures and understanding the underlying scientific principles, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment for all.
References
- 1. 7-Azabicyclo[2.2.1]heptane N-imide as an intermediate in the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and the corresponding benzenesulphonamide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Thermal decomposition of norbornane (bicyclo[2.2.1]heptane) dissolved in benzene. Experimental study and mechanism investigation | Semantic Scholar [semanticscholar.org]
- 3. 7-Azabicyclo[2.2.1]heptane N-imide as an intermediate in the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and the corresponding benzenesulphonamide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 7. OSHA Formaldehyde Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ACETALDEHYDE | Occupational Safety and Health Administration [osha.gov]
- 9. 1910.1200 App C - Allocation Of Label Elements (Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 10. osha.gov [osha.gov]
A Comprehensive Guide to the Safe Handling of Bicyclo[2.2.1]heptane-2-carbaldehyde: Essential Protective Measures and Disposal Protocols
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Bicyclo[2.2.1]heptane-2-carbaldehyde, a versatile bicyclic aldehyde, is a valuable building block in organic synthesis. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to operational procedures and waste disposal, ensuring both the safety of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the Precautions
This compound is classified as a hazardous substance. A comprehensive understanding of its specific risks is the foundation of a robust safety plan. The primary hazards associated with this compound include:
-
Skin Irritation: Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.
-
Serious Eye Irritation: Vapors and direct contact are likely to cause significant eye irritation.
-
Respiratory Tract Irritation: Inhalation of vapors may lead to irritation of the respiratory system.
-
Harmful if Swallowed: Ingestion of this chemical can be harmful to your health.
These hazards necessitate a multi-faceted approach to safety, focusing on preventing contact through all potential routes of exposure: dermal, ocular, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with a detailed explanation of the rationale behind each choice.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Butyl rubber or thick nitrile gloves (>8 mil) | Aldehydes can penetrate standard latex or thin nitrile gloves. Butyl rubber offers excellent resistance to a broad range of chemicals, including aldehydes.[1] Thick nitrile gloves can provide adequate short-term protection, but breakthrough times should be considered.[2][3] Always inspect gloves for any signs of degradation or puncture before use. |
| Eye Protection | Chemical splash goggles | To protect against splashes and vapors that can cause serious eye irritation, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. |
| Face Protection | Face shield (in addition to goggles) | When there is a significant risk of splashes, such as during transfers of larger quantities or when reacting the chemical, a face shield provides an additional layer of protection for the entire face. |
| Body Protection | Chemical-resistant lab coat | A standard cotton lab coat may not be sufficient to protect against splashes of this compound. A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend, is recommended. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be performed in a properly functioning chemical fume hood to minimize the inhalation of vapors. For situations where a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Glove Selection: A Deeper Dive
| Glove Material | Breakthrough Time for Acetaldehyde (minutes) | Recommendation |
| Nitrile | 4 | Suitable for short-term use and splash protection. Not recommended for prolonged contact.[4] |
| Neoprene | 10.2 | Offers slightly better resistance than nitrile for short-term tasks.[4] |
| Latex | 4 | Not recommended due to poor chemical resistance and potential for allergic reactions.[4] |
| Butyl Rubber | >480 | Excellent resistance, making it the preferred choice for prolonged handling or when immersion is possible. |
Key Takeaway: For any work involving more than incidental contact with this compound, butyl rubber gloves are the superior choice . If using nitrile gloves, they should be of a significant thickness (at least 8 mil) and changed frequently, especially after any suspected contact.
Operational and Handling Plan: A Step-by-Step Approach to Safety
A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.
Preparation and Handling Workflow
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Carefully transfer this compound from its storage container to the reaction vessel within the fume hood.
-
If the chemical is to be used in a reaction, ensure the setup is secure and, if possible, a closed system is used to prevent the escape of vapors.
-
After use, securely seal the container and store it in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
-
Cleanup:
-
Wipe down all surfaces within the fume hood that may have come into contact with the chemical using a suitable decontaminating agent.
-
Segregate all waste materials as described in the disposal plan below.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.
-
Emergency Procedures: Planning for the Unexpected
In the event of an accidental release or exposure, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.
-
Spill:
-
Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill pillow). Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spill (outside a fume hood): Evacuate the immediate area and alert others. If the spill is significant, contact your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
-
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility. Direct disposal into the sanitary sewer or regular trash is strictly prohibited.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be collected in a separate, clearly labeled hazardous waste container.
In-Lab Neutralization of Aldehyde Waste (for trained personnel only):
For laboratories equipped and trained for chemical neutralization, the following methods can be employed to render the aldehyde waste less hazardous before disposal. Always perform these procedures in a chemical fume hood with appropriate PPE.
Method 1: Sodium Bisulfite Adduction [5]
This method forms a stable, water-soluble adduct with the aldehyde.
-
Slowly add a saturated solution of sodium bisulfite to the aldehyde waste with stirring. An excess of the bisulfite solution is necessary to ensure a complete reaction.
-
Continue stirring the mixture for a minimum of 30 minutes.
-
The resulting solution, containing the bisulfite adduct, can then be collected as aqueous chemical waste according to your institution's guidelines.
Method 2: Oxidation with Potassium Permanganate [5]
This method oxidizes the aldehyde to its corresponding carboxylic acid, which is generally less volatile and hazardous.
-
In a chemical fume hood, acidify the aldehyde waste to a pH of approximately 3-4 by slowly adding a dilute solution of sulfuric acid.
-
With continuous stirring, slowly add a solution of potassium permanganate. The purple color will disappear as the reaction proceeds.
-
Continue adding the permanganate solution until a faint pink or purple color persists, indicating the complete oxidation of the aldehyde.
-
Quench any excess permanganate by adding a small amount of sodium bisulfite solution until the purple color disappears.
-
Neutralize the final solution to a pH between 6 and 8 with a suitable base, such as sodium bicarbonate.
-
Dispose of the neutralized solution as aqueous waste in accordance with your institution's protocols.
Disposal Workflow
Caption: A decision-making workflow for the proper disposal of this compound waste.
By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
